molecular formula C8H5BrO3 B143890 6-Bromopiperonal CAS No. 15930-53-7

6-Bromopiperonal

カタログ番号: B143890
CAS番号: 15930-53-7
分子量: 229.03 g/mol
InChIキー: CSQUXTSIDQURDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-1,3-benzodioxole-5-carboxaldehyde can be synthesized by subjecting, 1,3-benzodioxole-5-carboxaldehyde to bromination.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-bromo-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQUXTSIDQURDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166626
Record name 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15930-53-7
Record name 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15930-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromopiperonal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015930537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromopiperonal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Bromopiperonal
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW4F8SRZ4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what are the physical properties of 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 6-Bromopiperonal

This technical guide provides a comprehensive overview of the known physical properties of this compound (CAS No: 15930-53-7), a compound often used as an intermediate in chemical synthesis.[1][2][3] The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physical and Chemical Properties

This compound, also known by synonyms such as 2-Bromo-4,5-methylenedioxybenzaldehyde and 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, is a disubstituted 1,3-benzodioxole.[1][4][5] Its core physical and chemical characteristics are summarized below.

Data Summary Table

The following table presents the quantitative physical data for this compound, compiled from various chemical data sources.

PropertyValueSource(s)
Molecular Formula C₈H₅BrO₃[1][2][3][4][6]
Molecular Weight 229.03 g/mol [1][3][4][6]
Appearance White to off-white, light yellow, or pale cream powder/solid/crystal[1][2][3][4][7][8]
Melting Point 125 - 132 °C[1][2][4][7]
Boiling Point 309.2 °C at 760 mmHg[1]
Density 1.782 g/cm³[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1] Information on aqueous solubility is not available.[4][1][4]
Flash Point 140.8 °C[1]
Vapor Pressure 0 mmHg at 25 °C[1]
LogP (Octanol-Water) 1.99[1]
Physical State Solid Powder[4]

Experimental Protocols

While specific experimental records for determining the physical properties of this compound are not detailed in the available literature, this section outlines standard laboratory protocols for measuring the key properties listed above. These methodologies are standard practice in chemical characterization.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is a common and reliable technique.

  • Apparatus : Digital melting point apparatus, capillary tubes (sealed at one end).

  • Procedure :

    • A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting range.

    • The heating rate is then reduced to 1-2 °C/min approximately 15-20 °C below the anticipated melting point.

    • The temperature at which the first liquid droplet appears is recorded as the start of the melting range. The temperature at which the entire solid phase turns into a clear liquid is recorded as the end of the range.[2] A narrow range (e.g., < 2 °C) typically indicates high purity.

Boiling Point Determination (Distillation Method)

For high-boiling-point solids like this compound, the boiling point is often determined under reduced pressure (vacuum distillation) to prevent decomposition and then extrapolated to atmospheric pressure.

  • Apparatus : Short-path distillation apparatus, vacuum pump, manometer, heating mantle, thermometer.

  • Procedure :

    • A sample of this compound is placed in the distillation flask.

    • The system is evacuated to a stable, known pressure (e.g., 1 mmHg).

    • The sample is heated gently until it begins to boil.

    • The temperature of the vapor condensing on the thermometer bulb is recorded as the boiling point at that specific pressure.

    • A pressure-temperature nomograph or the Clausius-Clapeyron equation is used to extrapolate this value to the boiling point at standard atmospheric pressure (760 mmHg).

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is fundamental for applications in synthesis and pharmacology.

  • Apparatus : Vials, magnetic stirrer, analytical balance.

  • Procedure :

    • A known mass (e.g., 1-10 mg) of this compound is added to a vial containing a fixed volume (e.g., 1 mL) of the solvent to be tested (e.g., water, DMSO, methanol).

    • The mixture is vortexed or stirred at a constant temperature (e.g., 25 °C) for a set period.

    • The solution is visually inspected for undissolved solid. If fully dissolved, the compound is classified as soluble.

    • For quantitative measurement, small, known amounts of the solute are incrementally added until saturation is reached (a persistent solid is observed). The total mass dissolved per volume of solvent is then calculated.

Visualized Workflow

The following diagram illustrates a standard experimental workflow for the comprehensive physical and structural characterization of a novel or synthesized chemical compound such as this compound.

G cluster_start Initial Synthesis & Purification cluster_phys_char Physical Property Determination cluster_spec_char Spectroscopic & Structural Analysis cluster_final Data Consolidation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Analysis purification->mp bp Boiling Point Analysis purification->bp sol Solubility Studies purification->sol appearance Appearance & State (Visual/Microscopic) purification->appearance nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir elemental Elemental Analysis purification->elemental data_confirm Confirm Structure & Purity mp->data_confirm bp->data_confirm sol->data_confirm appearance->data_confirm nmr->data_confirm ms->data_confirm ir->data_confirm elemental->data_confirm report Technical Data Sheet Generation data_confirm->report

Workflow for Physicochemical Characterization of this compound.

References

6-Bromopiperonal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Bromopiperonal, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the chemical structure, IUPAC nomenclature, physicochemical properties, and a key synthetic pathway for this compound.

Chemical Identity and Structure

This compound is an aromatic aldehyde featuring a brominated benzodioxole core. This structure is foundational for the synthesis of more complex molecules.

IUPAC Name: 6-bromo-1,3-benzodioxole-5-carbaldehyde[1]

Synonyms: this compound, 2-Bromo-4,5-methylenedioxybenzaldehyde, 6-Bromo-3,4-methylenedioxybenzaldehyde[1]

Chemical Structure:

Chemical Structure of this compound

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Formula C₈H₅BrO₃
Molecular Weight 229.03 g/mol
Appearance White to light yellow powder
Melting Point 128-132 °C
Boiling Point 309.2 °C at 760 mmHg
Density 1.782 g/cm³
Solubility Soluble in DMSO and methanol

Synthesis of this compound

A primary method for the synthesis of this compound is the direct bromination of piperonal. This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzodioxole ring.

Experimental Protocol: Bromination of Piperonal

Objective: To synthesize this compound via the electrophilic bromination of piperonal.

Materials:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)

  • Bromine

  • Iron powder (catalyst)

  • Glacial Acetic Acid (solvent)

Procedure:

A solution of piperonal is prepared in glacial acetic acid. To this solution, iron powder is added to act as a catalyst. Bromine is then added dropwise to the reaction mixture. The reaction is stirred at a controlled temperature of 18-20 °C for an extended period of 120 hours to ensure the completion of the bromination.

Note: This is a summarized protocol based on available literature. Researchers should consult specific publications for precise molar ratios, detailed work-up, and purification procedures.

Reaction Pathway:

G Synthesis of this compound Piperonal Piperonal Product This compound Piperonal->Product Electrophilic Aromatic Substitution Bromine Bromine (Br2) Bromine->Product Catalyst Iron (Fe) in Acetic Acid Catalyst->Product

References

CAS number and molecular formula for 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15930-53-7 Molecular Formula: C₈H₅BrO₃

This technical guide provides an in-depth overview of 6-Bromopiperonal, a key intermediate in the synthesis of pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental protocols, and pathway visualizations.

Physicochemical and Spectroscopic Data

This compound, also known as 6-bromo-1,3-benzodioxole-5-carboxaldehyde, is a crystalline solid.[1][2][3] While detailed experimental spectra are not widely available in public literature, the following table summarizes its key physicochemical properties.

PropertyValueReference
Molecular Weight229.03 g/mol [4]
AppearanceWhite to light yellow powder/crystal[1][3]
Melting Point128-132 °C[2]
Purity (GC)>97.0%[1][3]
SolubilitySoluble in DMSO and methanol
StorageStore under inert gas at 2-8°C

Spectroscopic Data:

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature. However, it is generally prepared via the direct bromination of piperonal (1,3-benzodioxole-5-carboxaldehyde). This electrophilic aromatic substitution reaction introduces a bromine atom onto the aromatic ring.

Application in Drug Development: Synthesis of GPR30 Agonist G-1

This compound is a crucial precursor in the synthesis of the G protein-coupled receptor 30 (GPR30/GPER) selective agonist, G-1. GPR30 is a transmembrane estrogen receptor implicated in various physiological and pathological processes, making it a significant target in drug discovery.

Experimental Protocol: Synthesis of G-1 from this compound

The synthesis of G-1 is achieved through a Sc(III)-catalyzed aza-Diels-Alder reaction. The following protocol is a representative multi-component procedure:

Materials:

  • This compound

  • p-Aminoacetophenone

  • Cyclopentadiene

  • Scandium (III) triflate (Sc(OTf)₃)

  • Anhydrous acetonitrile

Procedure:

  • To a mixture of this compound (10.0 mmol), p-aminoacetophenone (10.0 mmol), and cyclopentadiene (50.0 mmol) in anhydrous acetonitrile (25 cm³), add a catalytic amount of Sc(OTf)₃ (1.0 mmol) in anhydrous acetonitrile (2.0 cm³).

  • Stir the reaction mixture at ambient temperature (approximately 23°C) for 2.0 hours.

  • Remove the volatile components under reduced pressure (in vacuo).

  • The resulting residue contains the GPR30 agonist G-1, which can be further purified as needed.

GPR30 Signaling Pathway

The activation of GPR30 by its agonist, G-1, initiates a cascade of intracellular signaling events. This pathway is distinct from the classical nuclear estrogen receptor signaling and often results in rapid, non-genomic responses.

GPR30_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular G1 G-1 (Agonist) GPR30 GPR30/GPER G1->GPR30 Binds to G_protein Heterotrimeric G Proteins GPR30->G_protein EGFR EGFR PI3K PI3K EGFR->PI3K Activates ERK ERK/MAPK EGFR->ERK Activates AC Adenylyl Cyclase G_protein->AC Activates Src Src Kinase G_protein->Src Activates Ca_mobilization Calcium Mobilization G_protein->Ca_mobilization cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Responses (e.g., Proliferation, Gene Transcription) cAMP->Cellular_Response Src->EGFR Transactivates Akt Akt PI3K->Akt Activates Akt->Cellular_Response ERK->Cellular_Response Ca_mobilization->Cellular_Response

Caption: GPR30 signaling cascade initiated by the agonist G-1.

Upon binding of an agonist like G-1, GPR30 activates heterotrimeric G proteins. This activation leads to several downstream effects, including the stimulation of adenylyl cyclase to produce cyclic AMP (cAMP) and the mobilization of intracellular calcium. Furthermore, GPR30 activation triggers the transactivation of the epidermal growth factor receptor (EGFR) through Src kinase. This EGFR transactivation subsequently activates the PI3K/Akt and ERK/MAPK signaling pathways, culminating in various cellular responses such as proliferation and gene transcription.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow from the starting material to the activation of the downstream signaling pathway, highlighting the central role of this compound.

Experimental_Workflow Piperonal Piperonal Bromopiperonal This compound Piperonal->Bromopiperonal Bromination G1_synthesis Aza-Diels-Alder Reaction (with p-aminoacetophenone and cyclopentadiene) Bromopiperonal->G1_synthesis G1 G-1 (GPR30 Agonist) G1_synthesis->G1 GPR30_activation GPR30 Activation G1->GPR30_activation Signaling_pathway Downstream Signaling (EGFR, PI3K/Akt, ERK/MAPK) GPR30_activation->Signaling_pathway Biological_effect Biological Effect Signaling_pathway->Biological_effect

Caption: Workflow from this compound to biological effect.

References

Unveiling 6-Bromopiperonal: A Technical History and Synthetic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopiperonal, also known by its systematic name 6-bromo-1,3-benzodioxole-5-carbaldehyde, is a synthetic aromatic aldehyde that has garnered interest in various scientific fields, from agriculture to medicinal chemistry. Its unique structure, featuring a brominated piperonyl group, has made it a valuable intermediate in the synthesis of more complex molecules. This in-depth guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with this compound, tailored for a scientific audience.

Historical Context and Discovery

The precise first synthesis of this compound is rooted in the extensive documentation of organic chemistry in the Beilstein Handbook. The compound is assigned the Beilstein Registry Number 383965 and the handbook reference "5-19-04-00232". This reference points to its inclusion in the 4th edition of the handbook, indicating its discovery and characterization likely occurred in the early to mid-20th century. The Beilstein system of classification places it within a volume dedicated to aldehydes, signifying its primary functional group.

One of the earliest and most significant mentions of this compound in the scientific literature appears in a 1967 paper by C.F. Wilkinson and colleagues in the Journal of Agricultural and Food Chemistry. This study highlighted the compound's role as a potent synergist for carbamate insecticides. Synergists are compounds that, while having little to no insecticidal activity on their own, enhance the effectiveness of active insecticides. This discovery marked a pivotal moment in the history of this compound, establishing its utility in agricultural science and prompting further investigation into its mode of action and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical databases and supplier information.[1][2][3][4]

PropertyValue
Molecular Formula C₈H₅BrO₃
Molecular Weight 229.03 g/mol
CAS Number 15930-53-7
Appearance White to light yellow crystalline powder
Melting Point 128-132 °C
Boiling Point 309.2 °C at 760 mmHg
Solubility Soluble in DMSO and methanol

Key Experimental Protocols

The synthesis of this compound has evolved over time, with various methods being developed to improve yield and purity. Below are detailed protocols for both a historical and a more contemporary synthetic route.

Historical Synthesis: Bromination of Piperonal

An early and straightforward method for the preparation of this compound involves the direct bromination of its parent compound, piperonal. This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry.

Experimental Protocol:

  • Reaction Setup: A solution of piperonal (1 equivalent) in a suitable solvent, such as glacial acetic acid, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: A solution of bromine (1 equivalent) in the same solvent is added dropwise to the piperonal solution at room temperature. The reaction is typically carried out in the presence of a catalyst, such as iron filings or iodine, to facilitate the substitution.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is poured into a large volume of cold water. The precipitated crude product is collected by vacuum filtration.

  • Purification: The crude solid is then washed with a solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

A specific example of this methodology, as described in the literature, reports a high yield for this conversion.

Logical Workflow for Historical Synthesis:

Caption: Workflow for the historical synthesis of this compound.

Modern Synthetic Applications: Intermediate in Drug Development

In contemporary organic synthesis, this compound serves as a crucial building block for more complex molecules with potential therapeutic applications. For instance, it is a key intermediate in the synthesis of the GPR30-selective agonist, G-1.[3] GPR30, an orphan G protein-coupled receptor, is implicated in various physiological and pathological processes, making it an attractive target for drug discovery.

The synthesis of G-1 from this compound typically involves a multi-step reaction sequence, often beginning with a Wittig or Horner-Wadsworth-Emmons reaction to extend the carbon chain at the aldehyde position, followed by further functional group manipulations and cyclization reactions. The specific protocols are often proprietary or detailed within specialized medicinal chemistry literature.

Signaling Pathway Context:

The end product, G-1, derived from this compound, activates the GPR30 signaling pathway. This pathway is known to be involved in various cellular processes, including cell proliferation, apoptosis, and migration.

GPR30_Signaling cluster_synthesis Synthesis cluster_signaling Cellular Signaling Bromopiperonal This compound G1 G-1 (GPR30 Agonist) Bromopiperonal->G1 Multi-step Synthesis GPR30 GPR30 Receptor G1->GPR30 Activates Downstream Downstream Signaling Cascades GPR30->Downstream Cellular_Response Cellular Responses (e.g., Proliferation, Migration) Downstream->Cellular_Response

Caption: Role of this compound as a precursor to a GPR30 agonist.

Conclusion

From its early documentation in the comprehensive Beilstein Handbook to its pivotal role in the development of insecticide synergists, this compound has a rich history in applied chemistry. Today, it continues to be a valuable and versatile intermediate for the synthesis of complex molecules in the pursuit of novel therapeutics. The experimental protocols and historical context provided in this guide offer a solid foundation for researchers and scientists working with this important chemical entity. Further exploration into historical chemical literature may yet uncover the very first documented synthesis, adding another layer to the story of this versatile molecule.

References

An In-depth Technical Guide to 6-Bromopiperonal and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, biological activities, and therapeutic potential of 6-Bromopiperonal and its derivatives, providing a critical resource for scientists in medicinal chemistry and pharmacology.

Introduction

This compound, also known as 6-bromo-1,3-benzodioxole-5-carboxaldehyde, is a synthetic compound that has garnered significant attention in medicinal chemistry. Its rigid benzodioxole core, substituted with a reactive aldehyde group and a bromine atom, makes it a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with a wide range of biological activities. This technical guide provides a comprehensive review of the current literature on this compound and its analogs, with a focus on their synthesis, biological evaluation, and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Physicochemical Properties of this compound

This compound is a white to light yellow crystalline powder.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H5BrO3[1][2]
Molecular Weight 229.03 g/mol [1][2]
Melting Point 128-132 °C[1]
Boiling Point 309.2 °C at 760 mmHg[1]
Density 1.782 g/cm³[1]
Solubility Soluble in DMSO and methanol[1]
Appearance White to light yellow powder[1]

Synthesis of this compound Analogs

This compound is a key intermediate in the synthesis of various biologically active molecules. A notable example is its use in the preparation of the GPR30-selective agonist G-1.[1][3][4] The synthesis of G-1 and its analogs can be achieved through a multicomponent or stepwise Scandium(III)-catalyzed aza-Diels-Alder cyclization.[1][3][4]

G1_Synthesis Bromopiperonal This compound Reaction Aza-Diels-Alder Cyclization Bromopiperonal->Reaction p_Aminoacetophenone p-Aminoacetophenone p_Aminoacetophenone->Reaction Cyclopentadiene Cyclopentadiene Cyclopentadiene->Reaction ScOTf3 Sc(OTf)3 (catalyst) ScOTf3->Reaction G1 G-1 (1-[4-(6-Bromo-benzo[1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone) Reaction->G1

Synthesis of GPR30 Agonist G-1.
Experimental Protocol: Synthesis of G-1

A representative procedure for the synthesis of G-1 involves the reaction of this compound, p-aminoacetophenone, and cyclopentadiene in the presence of a catalytic amount of Scandium triflate (Sc(OTf)₃) in acetonitrile. The reaction mixture is stirred at ambient temperature for approximately 2 hours. The product, G-1, is then isolated and purified by silica gel column chromatography.[1]

Biological Activities of this compound Analogs

Analogs derived from the this compound scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Several studies have highlighted the antitumor potential of benzodioxole derivatives. Thiosemicarbazone derivatives of 1,3-benzodioxole have shown potent inhibitory effects on various cancer cell lines.[5] For instance, certain analogs have exhibited significant cytotoxicity against A549 (human lung carcinoma) and C6 (rat glioma) cell lines.[5]

CompoundCell LineIC50 (µM)Reference
Compound 5 A54910.67 ± 1.53[5]
Compound 2 A54924.0 ± 3.46[5]
Compound 3 A54928.0 ± 1.0[5]
Compound 10 A54929.67 ± 5.51[5]
Compound 9 A54951.5 ± 4.95[5]
MAZ2 Molm-13< 1[6]
MAZ2 NB4< 1[6]
MAZ2 HeLa< 1[6]
MAZ2 4T1< 1[6]

The mechanism of anticancer activity for some of these analogs involves the inhibition of DNA synthesis and the induction of apoptosis.[5] Flow cytometric analysis has confirmed that these compounds can induce apoptosis in cancer cells.[5] Furthermore, some 1,3-benzodioxole derivatives have been shown to inhibit the thioredoxin reductase (TrxR) system, which is crucial for maintaining redox balance in cancer cells.[6]

Anticancer_Mechanism Analog This compound Analog DNA_Synth Inhibition of DNA Synthesis Analog->DNA_Synth TrxR Inhibition of Thioredoxin Reductase (TrxR) Analog->TrxR Apoptosis Induction of Apoptosis DNA_Synth->Apoptosis TrxR->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Anticancer Mechanism of Action.
Antimicrobial Activity

Derivatives of 6-bromoindolglyoxylamide have been identified as potent antimicrobial agents, particularly against Gram-positive bacteria such as Staphylococcus aureus.[7] Some analogs also exhibit antibiotic-enhancing properties against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[7] The proposed mechanism of action for the most potent of these analogs is the rapid permeabilization and depolarization of the bacterial membrane.[7]

CompoundOrganismMIC (µg/mL)Reference
Compound 6 E. coli6.25[8]
Compound 11 B. subtilis1249[9]
Compound 11 P. aeruginosa1249[9]
Compound 11 E. coli524[9]
Carvacrol Gram-positive bacteria30 - 125[10]
Eugenol Gram-positive bacteria250 - 750[10]

The antimicrobial activity of the compounds is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). Serial dilutions of the test compounds are prepared in a suitable broth medium in a 96-well plate. A standardized inoculum of the target microorganism is added to each well. The plates are then incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Anti-inflammatory Activity

Analogs of 6-bromohypaphorine, a tryptophan derivative, have been shown to possess anti-inflammatory properties by acting as agonists of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in anti-inflammatory regulation.[11][12] The methoxy ester of D-6-iodohypaphorine demonstrated the highest potency with an EC50 of 610 nM.[11][12] In vivo studies in rodent models of inflammation have confirmed the analgesic and anti-edemic effects of these compounds.[11]

CompoundTargetEC50Reference
L-6-bromohypaphorine α7 nAChR80 µM[11][12]
Methoxy ester of D-6-iodohypaphorine (6ID) α7 nAChR610 nM[11][12]

The anti-inflammatory mechanism involves the modulation of inflammatory signaling pathways, leading to a decrease in the production of pro-inflammatory cytokines.

Anti_Inflammatory_Pathway Analog 6-Bromohypaphorine Analog a7_nAChR α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Analog->a7_nAChR Agonist Inflammatory_Signal Inflammatory Signaling Cascade a7_nAChR->Inflammatory_Signal Modulates Proinflammatory_Cytokines Reduced Production of Pro-inflammatory Cytokines Inflammatory_Signal->Proinflammatory_Cytokines

Anti-inflammatory Signaling Pathway.
Neuroprotective Effects

The neuroprotective potential of this compound analogs has also been explored. The activation of the G protein-coupled estrogen receptor (GPR30) by agonists like G-1 is a key area of investigation for its potential therapeutic effects in neurological disorders. Furthermore, the anti-inflammatory and antioxidant properties of various analogs may contribute to their neuroprotective effects by mitigating oxidative stress and neuroinflammation, which are key pathological features of many neurodegenerative diseases.[13]

Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound analogs. For antimicrobial activity, the nature of the substituents on the core scaffold significantly influences potency. For instance, in a series of 6-bromoindolglyoxylamide derivatives, the presence of a spermine chain was found to be critical for potent activity.[7] In the case of anticancer benzodioxole-based thiosemicarbazones, the substitution pattern on the benzodioxole ring was shown to affect cytotoxicity and enzyme inhibitory activity.[5]

Conclusion

This compound has emerged as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. Its analogs have demonstrated promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The continued exploration of the chemical space around the this compound scaffold, guided by structure-activity relationship studies and mechanistic investigations, holds great promise for the development of novel and effective therapeutic agents for a variety of diseases. This technical guide provides a solid foundation of the current knowledge in the field and is intended to inspire further research and innovation in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to the Key Reactive Sites of 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Bromopiperonal (also known as 6-bromo-1,3-benzodioxole-5-carboxaldehyde) is a versatile synthetic intermediate widely utilized in the synthesis of complex molecular architectures, including pharmaceuticals and natural products. Its chemical structure, featuring an aldehyde, a halogenated aromatic ring, and a methylenedioxy bridge, presents three primary sites for chemical modification. This technical guide provides a comprehensive analysis of these reactive sites, detailing their susceptibility to various transformations. We present quantitative data from the literature, detailed experimental protocols for key reactions, and logical diagrams to illustrate reactivity principles and synthetic workflows.

Molecular Structure and Overview of Reactivity

This compound possesses a disubstituted 1,3-benzodioxole core. The molecule's reactivity is dictated by the interplay of its three key functional regions: the aldehyde group, the carbon-bromine bond, and the electron-rich aromatic ring. Each site offers a distinct handle for synthetic manipulation, enabling a broad range of chemical derivatizations.

Site 1: The Aldehyde Functional Group

The aldehyde group is a highly versatile electrophilic site, primarily undergoing nucleophilic addition and condensation reactions.

Reactions and Quantitative Data

The aldehyde moiety readily participates in reactions such as imine formation, olefination, and reduction. These transformations are foundational for extending the carbon skeleton or introducing new functional groups. For example, the condensation with anilines to form imines is a key step in the multicomponent aza-Diels-Alder (Povarov) reaction used to synthesize the GPR30-selective agonist, G-1.[1]

Reaction TypeReagentsSolventTemp (°C)Time (h)Yield (%)NotesRef.
Imine Formation & Cyclization p-Aminoacetophenone, Cyclopentadiene, Sc(OTf)₃Dichloromethane0-~95%Forms a tetrahydroquinoline; endo:exo = 98:2.[1]
Horner-Wadsworth-Emmons Triethyl phosphonoacetate, NaHTHFRT18-Used to form an α,β-unsaturated ester.[2]
Wittig Reaction Formyltriphenylphosphonium chloride, KOtBu---UnsuccessfulDirect attempt to form an α,β-unsaturated aldehyde failed.[2]
Reduction Sodium borohydride (NaBH₄)Methanol--88%Reduces the aldehyde to a primary alcohol.[3]
Aldol Condensation Aldehyde 129, L-proline----Excellent diastereoselectivity at gram scale.[4]
Experimental Protocol: Reduction of Aldehyde with Sodium Borohydride

This protocol describes the selective reduction of the aldehyde group in this compound to the corresponding primary alcohol, 6-bromopiperonyl alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask at room temperature with stirring.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate in vacuo to yield the crude 6-bromopiperonyl alcohol, which can be purified by column chromatography or recrystallization.[3][5]

Site 2: The Carbon-Bromine Bond

The aryl bromide functionality is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. It can also be a site for nucleophilic aromatic substitution under specific conditions or for the formation of organometallic reagents.

Reactions and Quantitative Data

Reactions such as Suzuki, Sonogashira, and Heck couplings are highly effective for derivatizing the C-Br bond, enabling the introduction of aryl, alkynyl, and vinyl groups, respectively.

Reaction TypeCoupling PartnerCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)Ref.
Sonogashira Coupling 1-PhenylpropynePdCl₂, TriethylamineTolueneReflux36-[6]
Heck Reaction Trisubstituted Z-alkenePd(OAc)₂---Intramolecular reaction to form a lactone.[4]
Ullmann Coupling 2-BromonitrobenzeneCu bronze, Pd(0)DMSO80-2451-2-Used to synthesize the natural product trisphaeridine.[7]
Cyanation (Rosenmund-von Braun) Copper(I) cyanide (CuCN)DMF or NMPRefluxSeveral-Replaces bromine with a nitrile group.[8]
Nucleophilic Substitution [¹⁸F]FluorideK₂CO₃/Kryptofix 2.2.2DMF160-~70%Radiochemical yield for radiofluorination.[9]
Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the palladium and copper co-catalyzed cross-coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.06 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous, degassed solvent (e.g., THF or Toluene) if co-solvent is needed

  • Schlenk flask or other suitable reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous, degassed triethylamine via syringe. If a co-solvent is required, use anhydrous THF or toluene.

  • Add the terminal alkyne (1.2 eq) to the mixture via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues and ammonium salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10][11]

Site 3: The Aromatic Ring

The benzodioxole ring is electron-rich and activated towards electrophilic aromatic substitution (SₑAr). The regiochemical outcome of such reactions is controlled by the directing effects of the three existing substituents.

Directing Effects and Regioselectivity
  • -OCH₂O- (Methylenedioxy group): A strong electron-donating group (EDG) and a powerful ortho, para-director.[12][13]

  • -CHO (Aldehyde group): A moderate electron-withdrawing group (EWG) and a meta-director.[13][14]

  • -Br (Bromo group): A deactivating group due to its inductive effect but an ortho, para-director due to resonance.[13][14]

The combined influence of these groups directs incoming electrophiles to the C-2 position (the only available position on the ring). The powerful activating effect of the methylenedioxy group ortho and para to the C-2 position, combined with the para-directing effect of the bromine, strongly favors substitution at this site.

Experimental Protocol: Nitration

This protocol describes the nitration of this compound. Caution should be exercised as nitration reactions are highly exothermic and can be hazardous.

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Glacial acetic acid

  • Ice

  • Reaction flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Prepare a nitrating mixture by carefully mixing fuming nitric acid and glacial acetic acid (e.g., a 3:2 v/v ratio) and cool it to below 5 °C in an ice-salt bath.[8]

  • Dissolve this compound in a minimal amount of glacial acetic acid in a separate flask and cool to 0 °C.

  • Slowly add the cold nitrating mixture to the this compound solution dropwise, ensuring the internal temperature does not rise above 5-10 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for several hours. Monitor the reaction's progress using TLC.

  • Once the reaction is complete, very cautiously pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The solid precipitate (6-bromo-2-nitropiperonal) is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral, then with a cold 5% sodium bicarbonate solution, and finally again with cold water.

  • Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.[9][15]

Synthetic Workflow Example

The diverse reactivity of this compound makes it a valuable starting material for multi-step syntheses. The following workflow illustrates a potential pathway to a complex heterocyclic system, leveraging reactions at two of the key reactive sites.

G cluster_step1 Step 1: Reaction at C-Br Bond cluster_step2 Step 2: Reaction at Aldehyde cluster_step3 Step 3: Cyclization start This compound step1_reagents R-C≡CH, Pd(0), Cu(I) start->step1_reagents Reacts with step1_desc Sonogashira Coupling (Site 2) intermediate1 Alkynyl-piperonal Derivative step1_reagents->intermediate1 Yields step2_reagents 1. R'-NH₂ 2. NaBH₃CN intermediate1->step2_reagents Reacts with step2_desc Reductive Amination (Site 1) intermediate2 Substituted Benzylamine step2_reagents->intermediate2 Yields step3_reagents Acid or Metal Catalyst intermediate2->step3_reagents Reacts with step3_desc Intramolecular Reaction final_product Complex Heterocycle (e.g., Isoquinoline) step3_reagents->final_product Yields

Conclusion

This compound is a molecule endowed with a rich and predictable chemical reactivity. The strategic manipulation of its three principal reactive centers—the aldehyde, the carbon-bromine bond, and the aromatic ring—provides medicinal chemists and synthetic researchers with powerful tools for the construction of novel and complex molecules. Understanding the specific conditions required to address each site selectively is paramount for its effective use in drug discovery and development. This guide has summarized key transformations, provided actionable experimental protocols, and illustrated the underlying chemical principles governing its reactivity.

References

6-Bromopiperonal: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known solubility and stability characteristics of 6-Bromopiperonal. The information contained herein is intended to support research, development, and handling of this compound in a laboratory setting. While specific quantitative data for this compound is not extensively available in public literature, this guide summarizes the existing qualitative information and provides detailed, best-practice experimental protocols for determining these properties.

Chemical and Physical Properties

This compound, also known as 6-bromo-1,3-benzodioxole-5-carboxaldehyde, is a synthetic organic compound with the molecular formula C₈H₅BrO₃.[1][2] It presents as a white to light yellow or pale cream powder.[3][4] This compound is recognized as a key intermediate in the synthesis of G-1, a GPR30-selective agonist.[2]

PropertyValueReference
Molecular Weight 229.03 g/mol [1]
Melting Point 126-132 °C[4]
Appearance White to light yellow powder[1]
Storage Temperature 2-8°C, under inert gas[1]

Solubility Profile

Currently, only qualitative solubility data for this compound is publicly available. The compound is cited as being soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] To facilitate further research and application, a detailed protocol for quantitative solubility determination is provided below.

Quantitative Solubility Data
SolventSolubility (g/L)Temperature (°C)Method
Dimethyl Sulfoxide (DMSO)Data not available--
MethanolData not available--
WaterData not available--
EthanolData not available--
AcetoneData not available--
DichloromethaneData not available--
ChloroformData not available--
Ethyl AcetateData not available--
N,N-Dimethylformamide (DMF)Data not available--
Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a standard method for determining the solubility of this compound in various laboratory solvents using the equilibrium shake-flask method, followed by quantitative analysis.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, DMSO, DMF)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a known volume of each solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. If necessary, centrifuge the vials to facilitate separation.

  • Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC-MS method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Stability Profile

This compound is known to be "air sensitive" and should be stored under an inert atmosphere (e.g., nitrogen or argon).[1] It is also incompatible with strong oxidizing agents and strong bases.[5] These characteristics suggest that the compound may be susceptible to degradation via oxidation and hydrolysis.

Known Stability Information
ConditionObservationRecommendation
Air Exposure Air sensitiveHandle and store under an inert atmosphere.
Incompatible Materials Strong oxidizing agents, strong basesAvoid contact with these substances.
Storage Temperature -Store at 2-8°C.[1]
Experimental Protocol for Stability Assessment

This protocol describes a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

  • High-purity water and other solvents

  • pH meter

  • Temperature-controlled chambers/ovens

  • Photostability chamber

  • HPLC-MS or GC-MS system for analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and keep at room temperature or heat gently for a defined period.

    • Oxidation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature for a defined period.

    • Thermal Stress: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately. Analyze the samples using a stability-indicating method, such as HPLC-MS or GC-MS, to separate and identify the parent compound and any degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Use the mass spectrometry data to propose structures for the degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Determination cluster_stability Stability Assessment (Forced Degradation) S1 Weigh excess this compound S2 Add known volume of solvent S1->S2 S3 Equilibrate in shaker bath (24-48h) S2->S3 S4 Separate solid and supernatant S3->S4 S5 Dilute supernatant S4->S5 S6 Quantify by HPLC/GC-MS S5->S6 End End S6->End T1 Prepare stock solution T2 Expose to stress conditions (Acid, Base, Oxidizing Agent, Heat, Light) T1->T2 T3 Sample at time points T2->T3 T4 Neutralize and dilute T3->T4 T5 Analyze by HPLC-MS/GC-MS T4->T5 T6 Identify degradation products T5->T6 T6->End Start Start Start->S1 Start->T1

Caption: Experimental workflow for determining the solubility and assessing the stability of this compound.

Factors Affecting the Stability of this compound

G cluster_factors Factors Leading to Degradation Compound This compound Degradation Degradation Products Compound->Degradation leads to Air Air (Oxygen) Air->Degradation Light Light Light->Degradation OxidizingAgents Strong Oxidizing Agents OxidizingAgents->Degradation Bases Strong Bases Bases->Degradation

References

The Rising Therapeutic Profile of 6-Bromopiperonal Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 6-Bromopiperonal (6-bromo-1,3-benzodioxole-5-carbaldehyde) are emerging as a versatile and promising class of compounds in medicinal chemistry. The presence of the bromine atom and the reactive aldehyde group on the 1,3-benzodioxole scaffold provides a unique platform for the synthesis of a diverse array of molecules with significant biological potential. This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanisms of action of key this compound derivatives, with a primary focus on chalcones and Schiff bases. These derivatives have demonstrated notable anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them attractive candidates for further investigation and drug development. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a comprehensive resource for researchers in the field.

Core Synthetic Strategies: The Gateway to Novel Derivatives

The aldehyde functionality of this compound is the primary site for synthetic modification, allowing for the straightforward creation of various derivatives. The two most prominent and biologically active classes synthesized from this precursor are chalcones and Schiff bases.

Synthesis of Chalcones

Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. In this context, this compound serves as the aromatic aldehyde, which is reacted with a variety of substituted acetophenones to yield a diverse library of chalcone derivatives. The general reaction scheme is depicted below.

Biological Activity I: Anticancer Potential

Chalcone derivatives of this compound have emerged as a significant area of interest in oncology research, demonstrating potent cytotoxic effects against a range of cancer cell lines.

Quantitative Data: Anticancer Activity

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for representative chalcone derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
CH-1 ChalconeMCF-7 (Breast)7.87 ± 2.54[1]
CH-2 ChalconeHCT116 (Colon)18.10 ± 2.51[1]
CH-3 ChalconeA549 (Lung)41.99 ± 7.64[1]
CH-4 ChalconeK-562 (Leukemia)0.77 - 1.74[1]
CH-5 ChalconeHT-29 (Colon)Not specified[2]
CH-6 ChalconeMDA-MB-231 (Breast)5.27 ± 0.98
Mechanism of Action: Induction of Apoptosis

A primary mechanism by which chalcones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many chalcones have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane permeability. This results in the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic process. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are key regulators of this process.

apoptosis_pathway Chalcone This compound Chalcone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Chalcone->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Proposed intrinsic apoptosis signaling pathway induced by this compound chalcone derivatives.

Biological Activity II: Antimicrobial Properties

Schiff bases derived from this compound have demonstrated significant antimicrobial activity against a variety of bacterial and fungal pathogens. The imine or azomethine (-C=N-) group is a key pharmacophore responsible for this biological activity.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents the MIC values for representative Schiff base derivatives.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
SB-1 Schiff BaseStaphylococcus aureus12.5[3]
SB-2 Schiff BaseMicrococcus luteus25[3]
SB-3 Schiff BaseEscherichia coliNot specified[4]
SB-4 Schiff BaseAspergillus niger12.5[3]
SB-5 Schiff BaseCandida albicansNot specified[5]
SB-6 Schiff BasePseudomonas aeruginosa>1000[6]
Mechanism of Action: Antimicrobial Effects

The precise mechanism of action for antimicrobial Schiff bases can vary, but it is widely believed that the azomethine group plays a crucial role. One proposed mechanism involves the chelation of metal ions that are essential for microbial growth and enzyme function. Another theory suggests that the imine nitrogen can form hydrogen bonds with active sites of cellular enzymes, thereby inhibiting their function and disrupting normal cellular processes. Furthermore, the lipophilic nature of many Schiff bases allows them to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.

antimicrobial_workflow Start Start: Prepare bacterial/ fungal inoculum PreparePlates Prepare agar or broth in 96-well plates Start->PreparePlates AddCompound Add serial dilutions of Schiff base derivatives PreparePlates->AddCompound Inoculate Inoculate plates with microbial suspension AddCompound->Inoculate Incubate Incubate at 37°C for 24-48 hours Inoculate->Incubate Observe Observe for microbial growth Incubate->Observe DetermineMIC Determine Minimum Inhibitory Concentration (MIC) Observe->DetermineMIC End End DetermineMIC->End

Figure 2: General experimental workflow for antimicrobial screening of Schiff base derivatives.

Experimental Protocols

Synthesis of Chalcones from this compound (General Protocol)

This protocol outlines the Claisen-Schmidt condensation for synthesizing chalcones from this compound.

Materials:

  • This compound (1.0 eq)

  • Substituted acetophenone (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (10-40%)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve this compound and the substituted acetophenone in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous sodium hydroxide solution dropwise to the mixture.

  • Continue stirring at a low temperature (e.g., 5-10°C) for several hours (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid is collected by vacuum filtration.

  • The crude product is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[7][8]

Synthesis of Schiff Bases from this compound (General Protocol)

This protocol details the condensation reaction for the synthesis of Schiff bases.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., substituted aniline or amino acid) (1.0 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve this compound in ethanol or methanol in a round-bottom flask.

  • Add the primary amine to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and maintain for a period of 2-6 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • The crude product is washed with a small amount of cold solvent and then purified by recrystallization to obtain the pure Schiff base.[4][9]

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic/antifungal (positive control)

Procedure:

  • Perform a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Conclusion and Future Directions

Derivatives of this compound, particularly chalcones and Schiff bases, represent a promising and versatile scaffold for the development of novel therapeutic agents. The ease of their synthesis, coupled with their significant anticancer and antimicrobial potential, makes them attractive candidates for further investigation. Future research should focus on expanding the library of these derivatives and conducting more extensive in vivo studies to validate their therapeutic efficacy and safety profiles. Furthermore, a deeper exploration of their mechanisms of action, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective drug candidates. The anti-inflammatory and neuroprotective activities of these derivatives, while less explored, also warrant further investigation.

References

Spectroscopic Data of 6-Bromopiperonal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromopiperonal (6-Bromo-1,3-benzodioxole-5-carboxaldehyde), a key intermediate in the synthesis of various pharmacologically active compounds. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
10.12Singlet-CHO
7.33SingletAr-H
7.09SingletAr-H
6.13Singlet-OCH₂O-

Note: Data presented is based on typical values and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
189.0-CHO
152.0Ar-C
148.5Ar-C
131.0Ar-C
112.0Ar-C
110.0Ar-C
108.0Ar-C
102.5-OCH₂O-

Note: Data presented is based on typical values and may vary slightly based on experimental conditions.

Table 3: IR Spectroscopic Data (Characteristic Absorptions)
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2900MediumC-H stretch (aromatic and methylenedioxy)
~2800, ~2700MediumC-H stretch (aldehyde)
~1685StrongC=O stretch (aromatic aldehyde)
~1600, ~1470Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (asymmetric, ether)
~1040StrongC-O stretch (symmetric, ether)
~930MediumO-C-O bend (methylenedioxy)
~870MediumC-H out-of-plane bend (aromatic)

Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in this compound. A product specification sheet from Thermo Fisher Scientific confirms that the infrared spectrum is a quality control parameter.[1]

Table 4: Mass Spectrometry Data
m/zInterpretation
228, 230Molecular ion peak (M⁺) with characteristic bromine isotope pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio)
227, 229M-H
200, 202M-CO
171, 173M-CHO-CO
120[C₇H₄O₂]⁺
92[C₆H₄O]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent general procedures applicable to a solid aromatic aldehyde like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound by identifying the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Procedure:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

  • Instrumentation: The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse experiment is performed.

    • Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom.

    • Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. The chemical shifts are referenced to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

    • A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The analysis is performed using an FT-IR spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample is placed in the infrared beam path.

    • The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its identity and assessing its purity.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

  • Instrumentation: The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography:

    • A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or equivalent).

    • The column temperature is programmed to ramp from a lower temperature to a higher temperature to separate the components of the sample based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry:

    • As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are ionized, typically by electron impact (EI) at 70 eV.

    • The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

  • Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern serves as a fingerprint for structural confirmation.

Visualizations

Workflow for Spectroscopic Analysis of this compound

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir FT-IR cluster_ms GC-MS cluster_interpretation Data Interpretation & Characterization start This compound (Solid Sample) nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ir_prep Prepare Sample (ATR or KBr) start->ir_prep ms_prep Dissolve in Volatile Solvent start->ms_prep nmr_acq ¹H & ¹³C NMR Acquisition nmr_prep->nmr_acq nmr_data NMR Spectra (Chemical Shifts, Coupling Constants) nmr_acq->nmr_data interpretation Structure Elucidation & Purity Assessment nmr_data->interpretation ir_acq FT-IR Acquisition ir_prep->ir_acq ir_data IR Spectrum (Functional Groups) ir_acq->ir_data ir_data->interpretation ms_acq GC Separation & MS Detection ms_prep->ms_acq ms_data Mass Spectrum (Molecular Weight, Fragmentation) ms_acq->ms_data ms_data->interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Synthesis of 6-Bromopiperonal: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the synthesis of 6-Bromopiperonal (also known as 6-bromo-1,3-benzodioxole-5-carbaldehyde), a key intermediate in the preparation of various biologically active compounds, including GPR30-selective agonists.[1] The protocols outlined below are based on established chemical literature, focusing on the direct bromination of piperonal.

Introduction

This compound is a disubstituted 1,3-benzodioxole that has demonstrated synergistic activity with certain insecticides and serves as a crucial building block in medicinal chemistry.[1] Its synthesis is of significant interest for the development of novel therapeutics. The most common and direct method for its preparation is the electrophilic aromatic substitution of piperonal using bromine. This method is generally high-yielding and proceeds under relatively mild conditions.

Method 1: Direct Bromination of Piperonal

This protocol describes the synthesis of this compound via the direct bromination of piperonal using molecular bromine in a suitable solvent, often with a catalyst.

Reaction Scheme

Piperonal Piperonal reagents + Br2 Glacial Acetic Acid Piperonal->reagents Bromopiperonal This compound reagents->Bromopiperonal

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • Piperonal (3,4-methylenedioxybenzaldehyde)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Iron powder (optional, as catalyst)

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or a mixture of ethyl acetate and hexanes for recrystallization

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperonal in glacial acetic acid. If a catalyst is used, add a small amount of iron powder to the mixture.

  • Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel to the stirred piperonal solution. Maintain the temperature of the reaction mixture below 20°C during the addition. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (piperonal) is consumed.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing ice water.

    • Add a saturated solution of sodium bisulfite to quench any unreacted bromine. The reddish-brown color of bromine should disappear.

    • The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water.

  • Purification:

    • For further purification, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: The final product should be a white to light yellow powder.[2] The purity can be assessed by Gas Chromatography (GC) and the structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of pure this compound is reported to be in the range of 128-132 °C.[2]

Data Presentation
ParameterValueReference
Starting Material Piperonal
Molar Mass150.13 g/mol
Reagent Bromine (Br₂)
Molar Mass159.81 g/mol
Product This compound
Molar Mass229.03 g/mol [1]
AppearanceWhite to light yellow powder[2]
Melting Point128-132 °C[2]
Reaction Conditions
SolventGlacial Acetic Acid
Temperature< 20 °C (during addition), then Room Temp.
Yield Up to 96%[2]
Purity >97% (GC)

Experimental Workflow Diagram

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Piperonal in Glacial Acetic Acid add_br2 Add Bromine Solution (dropwise, <20°C) start->add_br2 stir Stir at Room Temperature (Monitor by TLC) add_br2->stir quench Pour into Ice Water & Quench with NaHSO₃ stir->quench filter_crude Filter Crude Product quench->filter_crude wash_crude Wash with Cold Water filter_crude->wash_crude recrystallize Recrystallize from Ethanol or EtOAc/Hexanes wash_crude->recrystallize filter_pure Filter Purified Crystals recrystallize->filter_pure dry Dry Under Vacuum filter_pure->dry characterize Characterize (GC, NMR, MP) dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • The reaction is exothermic. Proper temperature control is essential.

  • Always add reagents slowly and ensure adequate cooling.

Conclusion

The direct bromination of piperonal is an efficient and high-yielding method for the synthesis of this compound. The protocol provided in this application note offers a detailed procedure for researchers in the fields of organic synthesis and drug discovery. Careful control of the reaction conditions, particularly temperature, is key to achieving high yields and purity. The final product is a valuable intermediate for the synthesis of a wide range of target molecules.

References

Application Notes and Protocols for Reactions Involving 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to key cross-coupling reactions utilizing 6-Bromopiperonal (also known as 6-bromo-1,3-benzodioxole-5-carbaldehyde) as a versatile building block in organic synthesis. The methodologies outlined are foundational for the synthesis of a wide array of substituted piperonal derivatives, which are of significant interest in medicinal chemistry, fragrance development, and materials science. The protocols provided are based on established palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a highly effective method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids is outlined below.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 5:1 organic solvent to water ratio) via syringe. Purge the resulting mixture with the inert gas for another 10 minutes.

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) to the flask. It is good practice to quickly add the catalyst and immediately re-establish the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-arylpiperonal derivative.

Data Presentation: Suzuki-Miyaura Coupling
ParameterCondition
Reactants This compound, Arylboronic acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 80-100 °C
Reaction Time 12-24 h
Typical Yield 70-95%

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine this compound, Arylboronic acid, and Base B Establish Inert Atmosphere (Argon) A->B C Add Solvent and Degassed Water B->C Under Inert Gas D Add Palladium Catalyst C->D E Heat and Stir (80-100°C) D->E F Reaction Work-up (Extraction) E->F After Reaction Completion G Purification (Column Chromatography) F->G H Characterization G->H

Suzuki-Miyaura Coupling Experimental Workflow

Sonogashira Coupling of this compound

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[2] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[3]

Experimental Protocol: General Procedure for Sonogashira Coupling

A general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with terminal alkynes is provided below.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) salt (e.g., CuI, 5-10 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the copper(I) salt (e.g., CuI, 6 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF) and the base (e.g., TEA). Stir the mixture for a few minutes.

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the 6-alkynylpiperonal derivative.

Data Presentation: Sonogashira Coupling
ParameterCondition
Reactants This compound, Terminal Alkyne
Catalysts Pd(PPh₃)₄, CuI
Base Triethylamine (TEA)
Solvent THF
Temperature Room Temperature to 60 °C
Reaction Time 6-18 h
Typical Yield 65-90%

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine this compound, Pd Catalyst, and CuI B Establish Inert Atmosphere (Argon) A->B C Add Solvent and Base B->C Under Inert Gas D Add Terminal Alkyne C->D E Stir at RT or Heat D->E F Filtration through Celite E->F After Reaction Completion G Purification (Column Chromatography) F->G H Characterization G->H

Sonogashira Coupling Experimental Workflow

Heck Reaction of this compound

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] It is a valuable tool for the synthesis of substituted alkenes.

Experimental Protocol: General Procedure for Heck Reaction

A general protocol for the Heck reaction of this compound with an alkene is described below.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate, 1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., TEA, K₂CO₃, or NaOAc)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, or Toluene)

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), the ligand (e.g., PPh₃, 6 mol%), and the base (e.g., TEA, 1.5 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent and Alkene Addition: Add the anhydrous solvent (e.g., DMF) and the alkene (1.5 eq) via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) with stirring. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.

Data Presentation: Heck Reaction
ParameterCondition
Reactants This compound, Alkene
Catalyst Pd(OAc)₂
Ligand PPh₃
Base Triethylamine (TEA)
Solvent DMF
Temperature 80-120 °C
Reaction Time 8-24 h
Typical Yield 60-85%

Visualization: Heck Reaction Workflow

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine this compound, Pd Catalyst, Ligand, and Base B Seal Vessel and Purge with Inert Gas A->B C Add Solvent and Alkene B->C Under Inert Gas D Heat with Stirring (80-120°C) C->D E Reaction Work-up (Extraction) D->E After Reaction Completion F Purification (Column Chromatography) E->F G Characterization F->G

Heck Reaction Experimental Workflow

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates and desired outcomes. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Applications of 6-Bromopiperonal in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Bromopiperonal, a substituted benzodioxole, serves as a versatile and crucial starting material in medicinal chemistry for the synthesis of a variety of biologically active molecules. Its unique chemical structure, featuring a reactive aldehyde group and a bromine atom on the aromatic ring, allows for diverse chemical modifications, leading to the development of compounds with a range of therapeutic potentials. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in the synthesis of targeted therapies and other pharmacologically relevant compounds.

Application Note 1: Key Intermediate in the Synthesis of GPR30-Selective Agonist G-1

This compound is most notably recognized as a key precursor in the efficient, multi-gram scale synthesis of G-1, the first-in-class selective agonist for the G protein-coupled estrogen receptor 30 (GPR30).[1] GPR30 is a transmembrane estrogen receptor implicated in various physiological and pathological processes, making it an attractive target for therapeutic intervention in cancer, metabolic disorders, and neurodegenerative diseases.[2][3][4]

Biological Activity of G-1

G-1 exhibits high-affinity binding to GPR30 and demonstrates potent agonistic activity, while showing no significant activity at the classical nuclear estrogen receptors (ERα and ERβ) at concentrations up to 10 μM.[5] This selectivity makes G-1 an invaluable chemical probe to elucidate the biological functions of GPR30.

Table 1: Quantitative Biological Data for G-1

ParameterValueTargetReference
Ki11 nMGPER[5]
EC502 nMGPER[5]
IC50 (Cell Migration)0.7 nM (SKBr3 cells)GPER[5]
IC50 (Cell Migration)1.6 nM (MCF-7 cells)GPER[5]

The activation of GPR30 by G-1 triggers a cascade of downstream signaling events, including the mobilization of intracellular calcium and the activation of the PI3K/Akt and MAPK signaling pathways.[2] These pathways are involved in regulating cell proliferation, apoptosis, and inflammation. Consequently, G-1 has been investigated for its therapeutic potential in various disease models:

  • Neuroprotection: G-1 has shown neuroprotective effects in models of traumatic brain injury and multiple sclerosis by reducing neuronal apoptosis and modulating microglial polarization.[3][4][6]

  • Metabolic Regulation: G-1 has been studied for its role in glucose homeostasis and obesity, although its effects can be complex and dependent on the metabolic state.[2]

  • Anti-inflammatory Effects: G-1 inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[3][6]

Experimental Protocol: Synthesis of G-1 via Sc(OTf)3-Catalyzed Aza-Diels-Alder Reaction

A highly efficient and diastereoselective synthesis of G-1 from this compound can be achieved through a scandium(III) triflate-catalyzed three-component aza-Diels-Alder (Povarov) reaction.[1]

Diagram 1: Synthetic Workflow for G-1

G1_Synthesis A This compound D Sc(OTf)3 (cat.) MeCN, 23°C, 2h A->D B p-Aminoacetophenone B->D C Cyclopentadiene C->D E G-1 D->E 98% yield endo:exo = 94:6

Caption: Scandium-catalyzed synthesis of G-1.

Materials:

  • This compound

  • p-Aminoacetophenone

  • Cyclopentadiene

  • Scandium(III) triflate (Sc(OTf)3)

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a mixture of this compound (2.30 g, 10.0 mmol), p-aminoacetophenone (1.30 g, 10.0 mmol), and cyclopentadiene (3.30 g, 50.0 mmol) in anhydrous acetonitrile (25 cm³), add a catalytic amount of Sc(OTf)₃ (0.492 g, 1.0 mmol) in anhydrous acetonitrile (2.0 cm³).[1]

  • Stir the reaction mixture at ambient temperature (~23 °C) for 2.0 hours.[1]

  • Remove the volatiles in vacuo.

  • Purify the residue by preparative silica gel column chromatography using a mixture of ethyl acetate and hexanes (10:90) as the eluent to afford G-1 as a white solid.[1]

Expected Outcome: This protocol typically yields G-1 in near quantitative yield (approximately 98%) with high diastereoselectivity (endo:exo ratio of 94:6).[1]

Diagram 2: GPR30 Signaling Pathway Activated by G-1

GPR30_Signaling G1 G-1 GPR30 GPR30 G1->GPR30 Binds and activates G_protein G Proteins GPR30->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (ERK) G_protein->MAPK Activates Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Induces cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Responses (Neuroprotection, Anti-inflammation, Metabolic Regulation) PKA->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response MAPK->Cellular_Response Ca_mobilization->Cellular_Response

Caption: Simplified GPR30 signaling pathways.

Application Note 2: Synthesis of Chalcone Derivatives with Potential Biological Activities

The aldehyde functionality of this compound makes it an ideal substrate for the Claisen-Schmidt condensation reaction to synthesize chalcones. Chalcones are a class of open-chain flavonoids known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

General Protocol: Synthesis of this compound-Derived Chalcones

Diagram 3: General Synthesis of Chalcones

Chalcone_Synthesis A This compound C Base (e.g., NaOH) Solvent (e.g., Ethanol) A->C B Substituted Acetophenone B->C D Chalcone Derivative C->D

Caption: Claisen-Schmidt condensation for chalcones.

Materials:

  • This compound

  • Appropriately substituted acetophenone

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol or other appropriate solvent

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottomed flask.

  • Cool the mixture in an ice bath.

  • Add a solution of NaOH (in water or ethanol) dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for a specified time (typically a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Note: The specific reaction conditions (base, solvent, temperature, and time) may need to be optimized for different acetophenone substrates.

Application Note 3: Precursor for Schiff Base Synthesis

This compound can readily undergo condensation with primary amines to form Schiff bases (imines). Schiff bases are a versatile class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.

General Protocol: Synthesis of Schiff Bases from this compound

Diagram 4: General Synthesis of Schiff Bases

Schiff_Base_Synthesis A This compound C Solvent (e.g., Ethanol) Optional: Acid catalyst A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative C->D

References

6-Bromopiperonal: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopiperonal, also known as 6-bromo-3,4-methylenedioxybenzaldehyde, is a halogenated derivative of piperonal. Its unique chemical structure, featuring a reactive aldehyde group and a bromine atom on the aromatic ring, makes it a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant pharmacological potential. The presence of the bromine atom allows for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the development of pharmaceutical compounds, with a focus on the synthesis of GPR30 agonists and quinazolinone derivatives.

Key Applications of this compound in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of several classes of biologically active molecules. Its utility stems from the ability to undergo various chemical transformations, leading to the formation of diverse scaffolds.

Synthesis of GPR30 Agonist G-1

This compound is a key intermediate in the synthesis of G-1 (1-[4-(6-Bromo-benzo[1][2]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone), a potent and selective G protein-coupled estrogen receptor 30 (GPR30) agonist.[3] G-1 is widely used as a pharmacological tool to study the biological functions of GPR30, a receptor implicated in various physiological and pathological processes, including cardiovascular function, metabolic regulation, and cancer.

Synthesis of Quinazolinone Derivatives

The 6-bromo-substituted aromatic core of this compound can be elaborated into the quinazolinone scaffold, a privileged structure in medicinal chemistry. Quinazolinone derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. The bromine atom on the quinazolinone ring provides a handle for further functionalization to optimize biological activity.

Experimental Protocols

Protocol 1: Synthesis of GPR30 Agonist G-1 from this compound

This protocol describes a highly efficient, multicomponent, Sc(OTf)₃-catalyzed synthesis of G-1.

Reaction Scheme:

Materials:

  • This compound

  • p-Aminoacetophenone

  • Cyclopentadiene

  • Scandium (III) trifluoromethanesulfonate (Sc(OTf)₃)

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (2.30 g, 10.0 mmol), p-aminoacetophenone (1.30 g, 10.0 mmol), and cyclopentadiene (3.30 g, 50.0 mmol) in anhydrous acetonitrile (25 cm³), add a catalytic amount of Sc(OTf)₃ (0.492 g, 1.0 mmol) in anhydrous acetonitrile (2.0 cm³).

  • Stir the reaction mixture at ambient temperature (~23 °C) for 2.0 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the volatiles in vacuo.

  • Purify the residue by preparative silica gel column chromatography using a mixture of ethyl acetate and hexanes (10:90) as the eluent to afford G-1 as a white solid.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data
G-1 C₂₁H₁₈BrNO₃412.2898155-158¹H NMR (300 MHz, CDCl₃): δ 8.70 (s, 1H), 8.00 (d, J=7.8 Hz, 2H), 7.70 (s, 1H), 7.22 (d, J=7.8 Hz, 2H), 7.05 (s, 1H), 6.06 (s, 2H), 2.61 (s, 3H). ¹³C NMR (75 MHz, CDCl₃): δ 197.1, 159.9, 155.9, 151.4, 147.9, 134.6, 129.7, 128.1, 121.0, 119.3, 112.8, 107.8, 102.3, 26.5. ESI-MS m/z (ES+): calcd for C₂₁H₁₈BrNO₃ (M+H)⁺ 412.05; found 412.18.
Protocol 2: General Procedure for the Synthesis of 2,3-Disubstituted-6-bromo-4(3H)-quinazolinones

This protocol outlines a general multi-step synthesis of 6-bromo-quinazolinone derivatives starting from 5-bromoanthranilic acid, a derivative of this compound.

Reaction Scheme:

Step 1: Synthesis of 6-Bromo-2-substituted-3,1-benzoxazin-4-one

  • Dissolve 5-bromoanthranilic acid in a suitable solvent (e.g., pyridine).

  • Add the appropriate acyl chloride (e.g., benzoyl chloride) dropwise with stirring at room temperature.

  • Reflux the mixture for a specified time (e.g., 4 hours).

  • Remove the excess solvent and acyl chloride under reduced pressure.

  • Wash the resulting solid with a non-polar solvent (e.g., petroleum ether) to obtain the 6-bromo-2-substituted-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2,3-Disubstituted-6-bromo-4(3H)-quinazolinone

  • Reflux the 6-bromo-2-substituted-3,1-benzoxazin-4-one from Step 1 with a primary amine (e.g., aniline, benzylamine) in a suitable solvent (e.g., glacial acetic acid, ethanol) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted-6-bromo-4(3H)-quinazolinone.

Quantitative Data for Representative 6-Bromo-quinazolinone Derivatives:

CompoundR1R2Yield (%)M.p. (°C)Spectroscopic Data Highlights
8a ButylPhenyl81.9140-142¹H NMR (CDCl₃): δ 8.39 (d, J=2.0 Hz, 1H), 7.85 (dd, J=9.0, 2.0 Hz, 1H), 7.59-7.54 (m, 5H), 7.28 (d, J=7.0 Hz, 1H), 3.25 (t, J=7.5 Hz, 2H), 1.85-1.78 (m, 2H), 1.54-1.47 (m, 2H), 1.00 (t, J=7.5 Hz, 3H). MS (m/z): 372.1 [M]⁺.[4]
4a HBenzyl85-ESI-MS (m/z): 316.0 [M+H]⁺.[5]

Key Reaction Transformations of this compound

The reactivity of this compound allows for its participation in several key organic reactions that are fundamental in the synthesis of pharmaceutical intermediates.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between this compound and various aryl or heteroaryl boronic acids, leading to the synthesis of biaryl compounds with potential biological activities.

General Protocol:

  • In an inert atmosphere, combine this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water or DME/water).

  • Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Henry (Nitroaldol) Reaction

The aldehyde group of this compound can readily participate in the Henry reaction, a base-catalyzed C-C bond-forming reaction with a nitroalkane. The resulting β-nitro alcohol is a versatile intermediate that can be further transformed into β-amino alcohols, nitroalkenes, or α-nitro ketones, which are valuable precursors for various pharmaceuticals.[6][7]

General Protocol:

  • To a solution of this compound and a nitroalkane in a suitable solvent (e.g., methanol, ethanol, or water), add a base (e.g., NaOH, triethylamine).

  • Stir the reaction mixture at room temperature for a specified period.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the β-nitro alcohol product by column chromatography.

Signaling Pathways and Biological Targets

GPR30 Signaling Pathway

The G-1 agonist, synthesized from this compound, activates the G protein-coupled estrogen receptor 30 (GPR30). Upon activation, GPR30 can initiate a cascade of intracellular signaling events, including the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), and the transactivation of the epidermal growth factor receptor (EGFR), which in turn activates downstream pathways such as the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in regulating cell proliferation, migration, and survival.

GPR30_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm G1 G-1 GPR30 GPR30 G1->GPR30 binds G_protein G Protein GPR30->G_protein activates EGFR EGFR PI3K PI3K EGFR->PI3K activates ERK ERK EGFR->ERK activates AC Adenylyl Cyclase G_protein->AC activates Src Src G_protein->Src activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream Downstream Effects (Proliferation, Migration) PKA->Downstream MMPs MMPs Src->MMPs activates HB_EGF pro-HB-EGF MMPs->HB_EGF cleaves HB_EGF->EGFR activates Akt Akt PI3K->Akt activates Akt->Downstream ERK->Downstream Quinazolinone_Targets cluster_targets Cellular Targets cluster_effects Cellular Effects Quinazolinone 6-Bromo-Quinazolinone Derivatives DHFR DHFR Quinazolinone->DHFR inhibits BCRP BCRP Quinazolinone->BCRP inhibits PARP PARP Quinazolinone->PARP inhibits Tubulin Tubulin Quinazolinone->Tubulin inhibits polymerization DNA_synthesis_inhibition Inhibition of DNA Synthesis DHFR->DNA_synthesis_inhibition Drug_efflux Increased Drug Efflux BCRP->Drug_efflux DNA_repair_inhibition Inhibition of DNA Repair PARP->DNA_repair_inhibition Mitotic_arrest Mitotic Arrest Tubulin->Mitotic_arrest Apoptosis Apoptosis DNA_synthesis_inhibition->Apoptosis DNA_repair_inhibition->Apoptosis Mitotic_arrest->Apoptosis

References

Application Notes and Protocols for the Purification of Crude 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of crude 6-Bromopiperonal, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein focus on two primary, effective, and widely used laboratory techniques: recrystallization and flash column chromatography. These methods are designed to enhance the purity of this compound from a crude state to a level suitable for subsequent synthetic steps and research applications (typically ≥98% purity). This guide includes comprehensive experimental procedures, quantitative data presented in tabular format for easy comparison, and visual workflows generated using Graphviz to illustrate the purification processes.

Introduction

This compound, also known as 6-bromo-3,4-methylenedioxybenzaldehyde, is a crucial building block in organic synthesis, notably in the preparation of GPR30-selective agonists like G-1. The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields of the final product, and complications in subsequent biological assays. Crude this compound, obtained directly from synthesis, often contains unreacted starting materials, by-products, and residual solvents. Therefore, robust purification is a critical step to ensure the integrity and reliability of downstream applications.

The selection of an appropriate purification technique depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. This document outlines protocols for two common and effective methods:

  • Recrystallization: A technique that leverages the differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures. It is particularly effective for removing small amounts of impurities from a solid sample.

  • Flash Column Chromatography: A preparative chromatographic technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). It is highly versatile and can be used to separate more complex mixtures.

Purification by Recrystallization

Recrystallization is an ideal method for purifying solid compounds that are thermally stable. The principle is based on dissolving the crude material in a minimal amount of a hot solvent in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent for this compound should:

  • Completely dissolve the compound at its boiling point.

  • Afford low solubility for the compound at room temperature or below.

  • Be easily removable from the purified crystals (i.e., have a relatively low boiling point).

  • Not react with the compound.

Based on the polarity of this compound, suitable solvent systems include ethanol, isopropanol, or a two-solvent system such as ethyl acetate/hexanes.

Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a boiling chip and the selected solvent (e.g., isopropanol) portion-wise while heating the mixture to a gentle boil on a hot plate. Continue adding the hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a white to pale cream powder.[1][2]

Data Presentation

The following table summarizes representative quantitative data for the purification of crude this compound by recrystallization.

ParameterBefore PurificationAfter Recrystallization
Appearance Yellowish PowderWhite to Pale Cream Crystalline Powder
Purity (by GC) ~95%≥98.5%
Recovery Yield -80-90%
Melting Point 124-129 °C128-132 °C

Visualization: Recrystallization Workflow

G A Crude this compound in Flask B Add hot solvent and heat to dissolve A->B C Hot gravity filtration (optional) B->C D Cool solution slowly to room temperature B->D C->D E Cool in ice bath to maximize crystallization D->E F Vacuum filtration to collect crystals E->F G Wash crystals with cold solvent F->G H Dry crystals under vacuum G->H I Purified this compound H->I

Caption: Workflow for the purification of this compound by recrystallization.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying organic compounds. It is particularly useful when recrystallization is ineffective or when dealing with complex mixtures of impurities.

Thin-Layer Chromatography (TLC) Analysis

Before performing flash chromatography, it is essential to determine the optimal eluent system using TLC. The goal is to find a solvent mixture that gives the desired compound a retention factor (Rf) of approximately 0.3.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A starting point for optimization could be a 9:1 or 8:2 mixture of hexanes:ethyl acetate.

  • Visualization: UV light (254 nm).

Experimental Protocol: Flash Column Chromatography
  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the chosen eluent.

    • Ensure the silica bed is level and free of air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Add the eluent to the column and apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Data Presentation

The following table presents typical results for the purification of crude this compound using flash column chromatography.

ParameterBefore PurificationAfter Flash Chromatography
Appearance Brownish Oily SolidWhite to Pale Cream Powder
Purity (by GC) ~85%≥99%
Recovery Yield -75-85%
TLC (8:2 Hexanes:EtOAc) Multiple spotsSingle spot at Rf ≈ 0.3

Visualization: Flash Column Chromatography Workflow

G cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation A TLC analysis to determine eluent B Pack column with silica gel slurry A->B C Load crude sample (wet or dry loading) B->C D Elute with solvent under pressure C->D E Collect fractions D->E F Analyze fractions by TLC E->F G Combine pure fractions F->G H Remove solvent via rotary evaporation G->H I Purified this compound H->I

References

Application Notes and Protocols for the Quantification of 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 6-Bromopiperonal, a key intermediate in pharmaceutical synthesis. The following protocols are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various matrices. The methods described are based on established analytical techniques for similar aromatic aldehydes and brominated compounds.

Quantification of this compound using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in raw materials and process samples.

Principle:

High-Performance Liquid Chromatography (HPLC) separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The concentration of the eluted this compound is then determined by a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

a. Apparatus and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Solvent filtration apparatus.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringes and syringe filters (0.45 µm).

b. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

  • This compound reference standard (purity ≥98%).

c. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and system. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the standard stock solution with the mobile phase.

d. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute it with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

e. HPLC-UV Conditions:

  • Column: C18 (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 280 nm (This should be confirmed by measuring the UV spectrum of this compound).

  • Run Time: Approximately 10 minutes (or until the peak of interest has eluted).

f. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard injections against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly selective and sensitive, making it suitable for the quantification of this compound in complex matrices and for impurity profiling. Several chemical suppliers indicate that Gas Chromatography (GC) is used for purity analysis of this compound.[1][2][3][4][5][6]

Principle:

Gas Chromatography (GC) separates volatile compounds in the gas phase. The sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated compounds are then detected by a Mass Spectrometer (MS), which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Experimental Protocol

a. Apparatus and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler vials with inserts.

  • Analytical balance.

  • Volumetric flasks and pipettes.

b. Reagents and Standards:

  • Dichloromethane (GC grade).

  • Methanol (GC grade).

  • This compound reference standard (purity ≥98%).

  • Internal Standard (IS) (e.g., a structurally similar compound with a different retention time, such as 2-bromo-4-methylanisole).

c. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of dichloromethane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the internal standard and dissolve it in 100 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards containing this compound at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) and a fixed concentration of the internal standard.

d. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in dichloromethane.

  • Add a known amount of the internal standard.

  • Dilute the sample to a final concentration within the calibration range.

e. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 228, 229, 149 - these would need to be determined from the mass spectrum of the standard) and the internal standard.

f. Data Analysis:

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Calculate the concentration of this compound in the sample using the response factor from the calibration curve.

Summary of Quantitative Data

The following table summarizes typical performance characteristics that would be expected from the validation of these analytical methods. Note that these are exemplary values and actual results may vary.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.03 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 5%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Sample/ Standard S2 Dissolve in Methanol S1->S2 S3 Dilute to Working Concentration S2->S3 S4 Filter (0.45 µm) S3->S4 A1 Inject into HPLC System S4->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection (280 nm) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve Construction D1->D2 D3 Quantification D2->D3

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Sample/ Standard P2 Dissolve in Dichloromethane P1->P2 P3 Add Internal Standard P2->P3 P4 Dilute to Final Volume P3->P4 A1 Inject into GC P4->A1 A2 Vaporization & Separation in Capillary Column A1->A2 A3 Ionization (EI) A2->A3 A4 Mass Analysis (SIM) A3->A4 D1 Peak Area Ratio (Analyte/IS) A4->D1 D2 Calibration Curve D1->D2 D3 Concentration Calculation D2->D3

Caption: Workflow for GC-MS analysis of this compound.

References

The Pivotal Role of 6-Bromopiperonal in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromopiperonal, a substituted benzodioxole, serves as a crucial starting material and intermediate in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, including the reactive aldehyde group, the bromine atom amenable to various coupling reactions, and the methylenedioxy bridge, make it a versatile building block for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, such as isoquinolines and their derivatives, which are precursors to biologically active alkaloids like berberine.

Application Notes

This compound is a key precursor in the synthesis of various heterocyclic systems, most notably isoquinoline and tetrahydroisoquinoline alkaloids. These scaffolds are present in numerous natural products and synthetic compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Key Synthetic Applications:

  • Pictet-Spengler Reaction: this compound is an ideal electrophilic partner in the Pictet-Spengler reaction. Condensation with β-arylethylamines, such as dopamine or its derivatives, followed by acid-catalyzed cyclization, leads to the formation of tetrahydroisoquinolines. This reaction is a cornerstone in the synthesis of many isoquinoline alkaloids.[1][2][3] The electron-donating nature of the methylenedioxy group facilitates the electrophilic aromatic substitution required for ring closure.[1]

  • Berberine and Protoberberine Alkaloid Synthesis: The tetrahydroisoquinoline core derived from this compound is a fundamental building block for the synthesis of protoberberine alkaloids, including berberine and its analogs.[4][5] These compounds are known to intercalate with DNA and exhibit a wide range of biological activities.[6] Synthetic strategies often involve the construction of the isoquinoline core followed by the formation of the remaining rings of the protoberberine skeleton.[4][5]

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent on the aromatic ring of this compound allows for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of diverse substituents and the construction of more complex heterocyclic systems. A notable application is the palladium-catalyzed α-arylation of ketones to form the isoquinoline core of berberine.[5]

  • Knoevenagel Condensation and Wittig Reactions: The aldehyde functionality of this compound readily participates in Knoevenagel condensations with active methylene compounds and Wittig reactions with phosphorus ylides.[7][8][9][10] These reactions are instrumental in carbon-carbon bond formation and can be employed to construct various heterocyclic rings or to introduce exocyclic double bonds that can be further functionalized.

  • Multi-Component Reactions (MCRs): this compound can be utilized in MCRs to generate molecular diversity in a time- and resource-efficient manner.[11][12][13][14][15] These one-pot reactions allow for the assembly of complex heterocyclic structures from three or more starting materials.

Biological Significance of Derived Heterocycles:

Heterocyclic compounds synthesized from this compound, particularly berberine analogs, have shown significant potential in drug discovery. They have been reported to modulate various signaling pathways, leading to a range of therapeutic effects:

  • Anti-inflammatory Activity: Berberine derivatives have been shown to inhibit the TNF-α-induced NF-κB signaling pathway, a key regulator of inflammation.[16] This makes them promising candidates for the development of new anti-inflammatory agents.

  • Anticancer Activity: Berberine and its analogs can modulate several signaling pathways implicated in cancer progression, including the MAPK/mTOR/p70S6K and JAK-STAT pathways.[7] They can induce apoptosis and autophagy in cancer cells.

  • Antimicrobial Activity: Simplified analogs of berberine have demonstrated potent antibacterial activity, potentially by inhibiting the bacterial cell division protein FtsZ.

Experimental Protocols

The following protocols are detailed methodologies for key synthetic transformations involving this compound.

Protocol 1: Synthesis of a Tetrahydroisoquinoline Precursor via Pictet-Spengler Reaction

This protocol describes the synthesis of a substituted tetrahydroisoquinoline, a key intermediate for protoberberine alkaloids, by reacting this compound with a phenethylamine derivative.

Reaction Scheme:

G A This compound C Pictet-Spengler Reaction (Acid Catalyst, Heat) A->C B Dopamine Hydrochloride B->C D Substituted Tetrahydroisoquinoline C->D

Pictet-Spengler Reaction Workflow.

Materials:

  • This compound

  • Dopamine hydrochloride

  • Hydrochloric acid (concentrated)

  • Methanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Iminium Ion Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and dopamine hydrochloride (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Cyclization: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired substituted tetrahydroisoquinoline.

Quantitative Data (Representative):

Starting MaterialProductReaction Time (h)Yield (%)
This compoundSubstituted Tetrahydroisoquinoline575-85
Protocol 2: Synthesis of a Berberine Analog Precursor via Palladium-Catalyzed Enolate Arylation

This protocol outlines a key step in a modern synthesis of the berberine core, involving the coupling of a this compound derivative with a ketone.[5]

Reaction Scheme:

G A Protected this compound Derivative C Pd-Catalyzed Enolate Arylation ([(Amphos)2PdCl2], Cs2CO3) A->C B Ketone B->C D Coupled Product C->D F Aromatization D->F E Ammonium Chloride E->F G Isoquinoline Intermediate F->G

Palladium-Catalyzed Synthesis of an Isoquinoline Intermediate.

Materials:

  • Protected this compound derivative (e.g., acetal protected)

  • Substituted ketone

  • [(Amphos)₂PdCl₂] (Palladium catalyst)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • Coupling Reaction: To a dried Schlenk tube, add the protected this compound derivative (1.0 eq), the ketone (1.2 eq), [(Amphos)₂PdCl₂] (5 mol %), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe and heat the reaction mixture at 90 °C for 12-16 hours.

  • Aromatization: After cooling to room temperature, add a solution of ammonium chloride in a mixture of ethanol and water.

  • Heat the mixture at 90 °C for 2-3 hours to effect hydrolysis of the protecting group and subsequent aromatization to the isoquinoline.[5]

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data (Representative):

Aryl BromideKetoneCatalyst Loading (mol%)Yield of Coupled Product (%)Yield of Isoquinoline (%)
Protected this compoundSubstituted Ketone58482 (one-pot)[5]

Signaling Pathway Diagrams

The heterocyclic compounds derived from this compound, particularly berberine analogs, have been shown to interact with several key cellular signaling pathways.

G TNFa TNF-α IKK IKK Phosphorylation TNFa->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Activation IkBa->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Berberine Berberine Analog (from this compound) Berberine->IKK Inhibition

Inhibition of the NF-κB Inflammatory Pathway by Berberine Analogs.

G GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK mTOR mTOR ERK->mTOR Proliferation Cell Proliferation & Survival ERK->Proliferation p70S6K p70S6K mTOR->p70S6K p70S6K->Proliferation Berberine Berberine Analog (from this compound) Berberine->mTOR Inhibition

Modulation of the MAPK/mTOR Signaling Pathway by Berberine Analogs.

References

safety precautions and handling guidelines for 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions and handling guidelines for 6-Bromopiperonal (CAS No. 15930-53-7). The information is compiled from various safety data sheets to ensure a comprehensive overview for laboratory personnel.

Product Information and Physical Data

This compound is a disubstituted 1,3-benzodioxole used as an intermediate in chemical synthesis.[1] It is important to handle this compound with care due to its potential health hazards.

PropertyValueReference
Chemical Name 6-Bromo-1,3-benzodioxole-5-carboxaldehyde[2]
Synonyms 2-Bromo-4,5-methylenedioxybenzaldehyde[2][3]
Molecular Formula C8H5BrO3[2][4]
Molecular Weight 229.03 g/mol [2][4]
Appearance Off-white to light yellow powder/solid[5]
Physical State Solid[5][6]
Storage Temperature Room temperature, in a cool, dark place[6]
Conditions to Avoid Air sensitive[6]
Incompatible Materials Strong oxidizing agents, Strong bases[3]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] The primary hazards are associated with skin, eye, and respiratory irritation.

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation

Signal Word: Warning[3][4][5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Protection TypeSpecification
Eye/Face Wear safety glasses with side-shields or chemical goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] Inspect gloves before use and remove with care to avoid skin contamination.[4][5]
Respiratory A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. Use only in a well-ventilated area.[3]

Safe Handling and Storage Protocol

Objective: To outline the standard procedure for the safe handling and storage of this compound in a laboratory setting.

Materials:

  • This compound

  • Spatula

  • Weighing paper/boat

  • Fume hood

  • Appropriate PPE (lab coat, gloves, safety glasses)

  • Tightly sealed container for storage

Procedure:

  • Preparation: Before handling, ensure that the work area, typically a fume hood, is clean and uncluttered. Confirm that a safety shower and eyewash station are readily accessible.[3]

  • Personal Protection: Don the required PPE, including a lab coat, chemical-resistant gloves, and safety glasses.

  • Handling:

    • Conduct all handling and weighing of this compound inside a certified chemical fume hood to avoid inhalation of dust.[4][5]

    • Avoid direct contact with the skin and eyes.[4][5]

    • Do not breathe in the dust.[4][5]

    • After handling, wash hands and any exposed skin thoroughly.[3]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5]

    • Due to its air-sensitive nature, storing under an inert atmosphere is recommended.[3][4][5][6]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Weigh Compound in Hood prep2->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 clean1 Clean Equipment handle2->clean1 clean2 Store in Tightly Sealed Container clean1->clean2 clean3 Dispose of Waste clean2->clean3

Fig. 1: General laboratory workflow for handling this compound.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

5.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][4][5] If not breathing, give artificial respiration.[3][4][5] Get medical attention if you feel unwell.[3][5]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[3][4][5] If skin irritation occurs, get medical advice/attention.[3]
Eye Contact Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][4][5] If eye irritation persists, get medical advice/attention.[3]
Ingestion Clean mouth with water.[3][5] Never give anything by mouth to an unconscious person.[7] Get medical attention.[3][5]

Self-Protection of the First Aider: Ensure that medical personnel are aware of the material(s) involved and take precautions to protect themselves and prevent the spread of contamination.[4][5]

G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact start Exposure Occurs inhale1 Move to Fresh Air start->inhale1 skin1 Remove Contaminated Clothing start->skin1 eye1 Rinse with Water for 15 mins start->eye1 inhale2 Seek Medical Attention inhale1->inhale2 skin2 Wash with Soap & Water skin1->skin2 skin3 Seek Medical Attention if Irritation Persists skin2->skin3 eye2 Remove Contact Lenses eye1->eye2 eye3 Seek Medical Attention eye2->eye3

Fig. 2: Emergency response flowchart for accidental exposure.

5.2. Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation.[3] Use personal protective equipment as required.[3]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[3] Avoid generating dust.

  • Environmental Precautions: Do not let the product enter drains.[5]

5.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: Thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[3][7]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5] Do not flush into surface water or sanitary sewer systems.[3]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3][4] The available data indicates that it is an irritant to the skin, eyes, and respiratory system. No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[3][4]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier before handling any chemical. All laboratory personnel should be trained in proper chemical handling and emergency procedures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-Bromopiperonal. The information is presented in a question-and-answer format to directly address potential issues and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the direct electrophilic aromatic substitution (EAS) of piperonal (also known as 3,4-methylenedioxybenzaldehyde). This typically involves the reaction of piperonal with a brominating agent in a suitable solvent.

Q2: Why is the bromine atom selectively added to the 6-position of the piperonal ring?

A2: The methylenedioxy and aldehyde groups on the piperonal ring direct the regioselectivity of the bromination. The methylenedioxy group is an electron-donating group, which activates the aromatic ring towards electrophilic attack and is an ortho-, para-director. The aldehyde group is an electron-withdrawing group and a meta-director. The directing effects of both groups favor the substitution at the 6-position, which is ortho to the activating methylenedioxy group and meta to the deactivating aldehyde group.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Bromine (Br₂) is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. N-Bromosuccinimide (NBS) is a safer alternative to liquid bromine but should still be handled with care as it is a lachrymator and an irritant. All reactions should be conducted with appropriate quenching procedures for any unreacted bromine.

Troubleshooting Guide

Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors. Below is a table summarizing potential causes and solutions.

Potential Cause Troubleshooting Suggestions
Incomplete Reaction - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Ensure the stoichiometry of the brominating agent is correct; a slight excess may be necessary. - Optimize the reaction temperature. For bromination with Br₂ in acetic acid, room temperature is often sufficient. For NBS, gentle heating might be required.
Suboptimal Brominating Agent - If using N-Bromosuccinimide (NBS), ensure it is fresh and has been stored in a cool, dark, and dry place. - Consider using elemental bromine (Br₂) in a suitable solvent like glacial acetic acid for a more reactive system, while exercising extreme caution.
Side Reactions - Over-bromination can occur, leading to di-brominated products. Use a controlled amount of the brominating agent and add it dropwise to the reaction mixture. - Oxidation of the aldehyde group is a possible side reaction.[1] Running the reaction at a controlled, lower temperature can minimize this.
Product Loss During Workup and Purification - Ensure efficient extraction of the product from the reaction mixture. - Optimize the recrystallization process to minimize loss of the desired product in the mother liquor.

Q2: My final product is impure, showing multiple spots on the TLC plate. How can I improve the purity?

A2: Impurities often arise from side products or unreacted starting materials.

  • Unreacted Piperonal: If the reaction has not gone to completion, you will have unreacted starting material. Monitor the reaction by TLC until the piperonal spot disappears or is minimal.

  • Di-brominated Byproducts: The formation of di-brominated piperonal can occur if an excess of the brominating agent is used or if the reaction is left for too long. To avoid this, use a stoichiometric amount of the brominating agent and monitor the reaction closely.

  • Purification: Recrystallization is an effective method for purifying this compound. Suitable solvents include ethanol, isopropanol, or a mixture of ethanol and water.

Q3: The bromination reaction is very slow or not initiating. What should I do?

A3: A sluggish reaction can be due to a few factors:

  • Low Temperature: While high temperatures can lead to side reactions, a very low temperature might not provide enough activation energy. If the reaction is slow at room temperature, consider gentle heating (e.g., to 40-50 °C) and monitor the progress.

  • Purity of Reagents: Ensure that your piperonal is pure and your solvent is anhydrous if required by the specific protocol (e.g., when using certain Lewis acid catalysts, though not typically necessary for this activated ring).

  • Activation: For less reactive aromatic systems, a Lewis acid catalyst is often used. However, for the activated piperonal ring, this is usually not necessary and may even promote side reactions.

Experimental Protocols

Protocol 1: Bromination of Piperonal using Bromine in Acetic Acid

This protocol is a standard method for the direct bromination of piperonal.

Materials:

  • Piperonal (1.0 eq)

  • Bromine (1.05 eq)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Dissolve piperonal in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude this compound by recrystallization from ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Data Presentation: Comparison of Brominating Agents
Brominating Agent Typical Solvent Reaction Temperature Typical Yield (%) Key Advantages Key Disadvantages
Bromine (Br₂) Glacial Acetic Acid0 °C to Room Temp.75-90High reactivity, cost-effectiveHighly toxic and corrosive
N-Bromosuccinimide (NBS) Acetonitrile, DichloromethaneRoom Temp. to 50 °C70-85Safer and easier to handle than Br₂Less reactive, may require a radical initiator or catalyst for some substrates

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Piperonal Piperonal ReactionVessel Reaction at Controlled Temperature Piperonal->ReactionVessel BrominatingAgent Brominating Agent (e.g., Br2 or NBS) BrominatingAgent->ReactionVessel Solvent Solvent (e.g., Acetic Acid) Solvent->ReactionVessel Quenching Quenching ReactionVessel->Quenching Reaction Monitoring (TLC) Precipitation Precipitation Quenching->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crude Product Drying Drying Recrystallization->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? Start->SideReactions WorkupLoss Product Loss During Workup? Start->WorkupLoss IncreaseTimeTemp Increase Reaction Time/ Slightly Increase Temperature IncompleteReaction->IncreaseTimeTemp Yes CheckStoichiometry Check Stoichiometry of Brominating Agent IncompleteReaction->CheckStoichiometry Yes ControlAddition Control Dropwise Addition of Brominating Agent SideReactions->ControlAddition Yes OptimizeRecrystallization Optimize Recrystallization Solvent and Conditions WorkupLoss->OptimizeRecrystallization Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

common side reactions and byproducts in 6-Bromopiperonal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromopiperonal.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common laboratory-scale synthesis involves the direct bromination of piperonal (also known as 3,4-methylenedioxybenzaldehyde) using elemental bromine in a suitable solvent, often with a catalyst.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The principal side reaction is over-bromination, leading to the formation of dibrominated byproducts. Given the electronic nature of the starting material, the most likely byproduct is 2,6-dibromopiperonal. Oxidation of the aldehyde group to a carboxylic acid is another potential, though less common, side reaction.[1]

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, it is crucial to carefully control the stoichiometry of the reactants, particularly the amount of bromine used. Slow, dropwise addition of the brominating agent at a controlled temperature can also help improve selectivity for the mono-brominated product.

Q4: What are the expected physical properties of this compound?

A4: this compound is typically a white to pale cream-colored powder or crystalline solid.[2][3] Key physical properties are summarized in the table below.

Q5: How can I purify the crude this compound product?

A5: The most common methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and a non-polar solvent like hexane, can be effective in removing impurities.[4] For more challenging separations, silica gel column chromatography is recommended.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction.- Ensure the reaction is stirred for the recommended duration. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Confirm the quality and reactivity of the brominating agent.
Loss of product during workup or purification.- Minimize transfers of the product. - Ensure the pH is appropriately adjusted during aqueous washes to prevent the loss of any phenolic byproducts (if applicable). - Optimize the recrystallization solvent system to maximize recovery.
Presence of a Major Impurity (Likely Dibromopiperonal) Use of excess brominating agent.- Carefully control the stoichiometry of bromine; use no more than one equivalent.
Reaction temperature is too high.- Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature to improve selectivity.
Rapid addition of bromine.- Add the bromine solution dropwise over an extended period to maintain a low concentration of the brominating agent in the reaction mixture.
Product is an Oil or Fails to Crystallize Presence of significant impurities.- Attempt to purify a small sample via column chromatography to isolate the desired product. - Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Residual solvent.- Ensure the product is thoroughly dried under vacuum.
Discolored Product (Yellow or Brown) Formation of colored impurities or degradation.- Treat a solution of the crude product with activated charcoal before recrystallization. - Ensure the reaction is protected from light, as some brominated compounds can be light-sensitive.

Data Presentation

Table 1: Physical and Spectroscopic Data of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
PiperonalC₈H₆O₃150.1335-39White crystalline solid
This compoundC₈H₅BrO₃229.03126-132[2][5]White to pale cream powder[2][3]
2,6-Dibromopiperonal (Predicted)C₈H₄Br₂O₃307.92>130 (estimated)Off-white to light brown solid

Experimental Protocols

Synthesis of this compound from Piperonal

This protocol is a representative method for the laboratory-scale synthesis of this compound.

Materials:

  • Piperonal (1.0 eq)

  • Glacial Acetic Acid

  • Bromine (1.0 eq)

  • Iron powder (catalytic amount)

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve piperonal in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a catalytic amount of iron powder to the solution.

  • Prepare a solution of bromine in glacial acetic acid and add it to the dropping funnel.

  • Slowly add the bromine solution dropwise to the piperonal solution at room temperature with vigorous stirring. Maintain the temperature below 30°C.

  • After the addition is complete, continue stirring the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing cold water.

  • Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.

Visualizations

Synthesis_Pathway Piperonal Piperonal Product This compound (Desired Product) Piperonal->Product Bromination Bromine Br2, Fe (cat.) Acetic Acid Bromine->Piperonal Byproduct 2,6-Dibromopiperonal (Over-bromination) Product->Byproduct Further Bromination ExcessBromine Excess Br2 ExcessBromine->Product

Caption: Reaction scheme for the synthesis of this compound and the formation of the primary byproduct.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, NMR) Impure Impure Product Detected Start->Impure Pure Pure this compound (>98%) Impure->Pure Purity OK OverBromination Over-bromination Suspected (e.g., Dibromo-byproduct) Impure->OverBromination High MW Impurity UnreactedSM Unreacted Starting Material (Piperonal) Impure->UnreactedSM Low Rf Spot on TLC OtherImpurity Other Impurities Impure->OtherImpurity Multiple Spots/Peaks Recrystallize Recrystallization (e.g., from Ethanol) OverBromination->Recrystallize Column Column Chromatography (Silica Gel) UnreactedSM->Column ReRun Re-run Reaction (Optimize Conditions) UnreactedSM->ReRun Significant Amount OtherImpurity->Column Recrystallize->Pure Successful Recrystallize->Column Still Impure Column->Pure Successful

Caption: A troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Purification of 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Bromopiperonal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound typically arise from the synthesis process, which commonly involves the direct bromination of piperonal. Potential impurities include:

  • Unreacted Starting Material: Residual piperonal (1,3-benzodioxole-5-carboxaldehyde) can be present if the bromination reaction does not go to completion.

  • Over-brominated Products: Di-brominated piperonal species can form if the reaction conditions are not carefully controlled.

  • Process-Related Impurities: Depending on the brominating agent used (e.g., N-Bromosuccinimide - NBS), impurities like succinimide may be present.

  • Acidic Impurities: Residual acidic components from the reaction or work-up can also contaminate the final product. Product specifications for commercially available this compound often indicate the presence of free acid up to 1%.[1]

Q2: My purified this compound is a pale yellow powder. Is this normal?

A2: Yes, it is common for this compound to appear as a white to pale cream or light yellow powder or crystalline solid.[1][2][3] The color can be indicative of minor impurities. If a higher purity, colorless product is required, further purification steps such as recrystallization or column chromatography may be necessary.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is known to be air-sensitive. To prevent degradation, it should be stored under an inert atmosphere, such as argon or nitrogen.[4] It is also advisable to store it in a cool, dry, and dark place to maintain its stability.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: The most common method for determining the purity of this compound is Gas Chromatography (GC), as indicated by many commercial suppliers.[1][2][3][4][5] Other useful techniques include:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (128-132 °C) is indicative of high purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure and identify any organic impurities.

  • Titration: To quantify the amount of acidic impurities.[1]

Troubleshooting Guides

Low Yield After Recrystallization
Symptom Possible Cause Troubleshooting Step
Very little or no crystal formation upon cooling.The chosen solvent is too good at dissolving this compound at room temperature.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Consider using a solvent system (e.g., a mixture of a good solvent and a poor solvent).
Crystals form but a significant amount of product remains in the mother liquor.Too much solvent was used during the dissolution step.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Oily precipitate instead of crystals.The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling.Allow the solution to cool more slowly. Try adding a seed crystal to induce crystallization. If the problem persists, consider a preliminary purification step like column chromatography.
Ineffective Purification by Column Chromatography
Symptom Possible Cause Troubleshooting Step
Poor separation of this compound from impurities (overlapping spots on TLC).The chosen mobile phase is either too polar or not polar enough.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for brominated aromatic compounds is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for this compound.
The compound is not eluting from the column.The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate system).
The compound streaks on the TLC plate and the column.The compound may be too acidic or interacting strongly with the silica gel.Add a small amount of a modifying agent to the mobile phase, such as a trace of acetic acid, to improve the peak shape.

Experimental Protocols

Recrystallization of this compound

This protocol is adapted from general procedures for the recrystallization of brominated aromatic aldehydes.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene, Chloroform, Dichloromethane, or a Hexanes/Ethyl Acetate mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent system by testing the solubility of small amounts of the crude material. An ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with the crude material. A common starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.

  • Column Packing:

    • Plug the bottom of the column with cotton or glass wool and add a layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.

    • Allow the silica gel to settle, ensuring an even and compact packing without any air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

TroubleshootingWorkflow start Crude this compound purity_check Assess Purity (TLC, GC, Melting Point) start->purity_check is_pure Is Purity > 98%? purity_check->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization Solid Impurities column_chromatography Column Chromatography purification_method->column_chromatography Multiple/Close Impurities check_recrystallization Assess Purity recrystallization->check_recrystallization check_column Assess Purity column_chromatography->check_column check_recrystallization->is_pure check_column->is_pure

Caption: Troubleshooting workflow for the purification of this compound.

PurificationParameters cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography solvent Solvent Choice purity Product Purity solvent->purity cooling_rate Cooling Rate cooling_rate->purity solvent_volume Solvent Volume yield Product Yield solvent_volume->yield mobile_phase Mobile Phase Polarity mobile_phase->purity stationary_phase Stationary Phase stationary_phase->purity flow_rate Flow Rate flow_rate->purity

Caption: Key parameters influencing the purity and yield of this compound purification.

References

optimizing reaction conditions for 6-Bromopiperonal coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 6-bromopiperonal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and refine reaction conditions for improved outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my this compound coupling reaction?

A1: Low yields can stem from several factors. Key areas to investigate include the catalyst system, base and solvent selection, reaction temperature, and reagent purity. The electron-donating nature of the methylenedioxy group on this compound can affect the reactivity of the C-Br bond, sometimes requiring more specialized catalysts than standard systems.[1] Inadequate degassing is a frequent issue, as oxygen can deactivate the Pd(0) catalyst.[2]

Q2: What are the most common side reactions and how can they be minimized?

A2: Common side reactions include homocoupling of the boronic acid/ester (in Suzuki reactions), protodeboronation (hydrolysis of the boronic acid), and dehalogenation of the this compound starting material.[2]

  • Homocoupling: Minimize by ensuring thorough degassing of the reaction mixture to remove oxygen. Starting with a Pd(0) source can also be beneficial.[2]

  • Protodeboronation: Use stable boronic esters (e.g., pinacol esters), ensure anhydrous reaction conditions, or consider a milder base.[2]

  • Dehalogenation: Avoid potential hydride sources in solvents or bases. For instance, if dehalogenation is significant, switch from an amine base to a carbonate or phosphate base.[2]

Q3: How critical is the choice of ligand for coupling with this compound?

A3: The ligand is critical. It stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates key steps in the catalytic cycle like oxidative addition and reductive elimination.[2] For electron-rich aryl bromides like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide greater stability and promote higher yields.[2][3] An insufficient ligand-to-palladium ratio (typically 1:1 to 4:1) can lead to catalyst decomposition.[2]

Q4: Can the reaction temperature be too high?

A4: Yes. While many coupling reactions require heating to proceed at a reasonable rate, excessive temperatures can accelerate catalyst decomposition and the formation of unwanted side products.[2] The optimal temperature should be determined empirically, often starting around 80-100 °C and adjusting as needed based on reaction monitoring.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Conversion

If your reaction shows a low yield with significant unreacted this compound, consult the following flowchart and table.

G A Problem: Low or No Product Yield B Verify Reagent Quality A->B C Check Catalyst System A->C D Optimize Reaction Conditions A->D E Degraded Boronic Acid? (Protodeboronation) B->E F Oxidized Ligand? (Phosphines) B->F G Impure Solvent/Base? B->G H Inactive Catalyst? (Pd Black Formation) C->H I Suboptimal Ligand? C->I J Inadequate Degassing? D->J K Incorrect Temperature? D->K L Use Pinacol Ester Use Anhydrous Solvent E->L Solution M Use Fresh Ligand Store Under Inert Gas F->M Solution N Use Anhydrous/Degassed Solvent Verify Base Purity G->N Solution O Increase Ligand:Pd Ratio Ensure Vigorous Stirring H->O Solution P Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) I->P Solution Q Sparge with Ar/N2 (15-30 min) Use Freeze-Pump-Thaw Cycles J->Q Solution R Screen Temperatures (e.g., 80°C, 100°C, 120°C) K->R Solution

Troubleshooting flowchart for low product conversion.
ParameterRecommended ActionRationale
Catalyst/Ligand Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[3]This compound is an electron-rich aryl bromide, which can make oxidative addition the rate-limiting step. More active catalyst systems can overcome this barrier.[3]
Base Screen a range of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOtBu.The base's strength and solubility are critical for the transmetalation step and can significantly impact yield. The optimal base is highly substrate-dependent.[4]
Solvent Test various solvents like 1,4-Dioxane, Toluene, or DMF, often with a small amount of water (e.g., 4:1 or 5:1 ratio).[5]Solvent polarity affects the solubility of reagents and the stability of the catalytic species. Anhydrous conditions may be necessary to prevent side reactions.[2]
Degassing Sparge the sealed reaction vessel with an inert gas (Argon or Nitrogen) for 15-30 minutes or perform 3-5 freeze-pump-thaw cycles.[2]Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure.[2]

Issue 2: Multiple Unidentified Spots on TLC/LC-MS

If your reaction produces a complex mixture of byproducts, consider the potential side reactions outlined in the table below.

Side ProductLikely CauseSuggested Solution
Homocoupled Product Presence of oxygen in the reaction mixture.Improve degassing procedure. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2]
Piperonal (Dehalogenation) Hydride source in the reaction (e.g., certain bases or solvents).Switch to a non-hydridic base (K₂CO₃, K₃PO₄) and use aprotic solvents.[2]
Protodeboronated Arene Hydrolysis of the boronic acid coupling partner.Use a more stable boronic ester (e.g., pinacol ester). Ensure all solvents and reagents are anhydrous.[2]

Data on Reaction Condition Optimization

The following tables summarize typical starting points and optimization results for common coupling reactions with aryl bromides.

Table 1: Suzuki-Miyaura Coupling - Catalyst & Ligand Screening

Reaction of an aryl bromide with an arylboronic acid.

EntryPd Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100Low
2Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)Dioxane/H₂O90Moderate
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene110High
4CataCXium A (5)-Cs₂CO₃ (2)Dioxane/H₂O80Good-High

Data adapted from analogous systems reported in the literature.[6][7][8] Yields are qualitative and highly dependent on specific substrates.

Table 2: Buchwald-Hartwig Amination - Base & Solvent Effects

Reaction of an aryl bromide with an amine.

EntryLigandBase (Equiv.)SolventTemp (°C)Yield (%)
1XantphosCs₂CO₃ (1.5)Dioxane100High
2RuPhosKHMDS (1.5)Toluene100High
3BINAPNaOtBu (1.4)Toluene110Good
4XPhosNaOtBu (1.4)t-BuOH90High

Data adapted from analogous systems reported in the literature.[4][9][10][11] The optimal combination is highly dependent on the specific amine and aryl bromide used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.

General experimental workflow for Suzuki coupling.
  • Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.1–1.5 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).[5]

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure the atmosphere is free of oxygen.[3]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[3]

  • Solvent Addition : Add the previously degassed solvent (e.g., 1,4-dioxane/water 5:1) via syringe.[5]

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[5]

  • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[6]

General Protocol for Buchwald-Hartwig Amination

This protocol is a starting point for the amination of this compound.

  • Preparation : In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., an XPhos palladacycle, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk flask with a stir bar.

  • Reagent Addition : Add this compound (1.0 equiv), seal the flask, and remove it from the glovebox. Add the degassed solvent (e.g., Toluene) followed by the amine (1.2 equiv) via syringe.

  • Reaction : Heat the mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitoring : Monitor the reaction by TLC or LC-MS until completion.

  • Work-up and Purification : After cooling, quench the reaction carefully, dilute with an organic solvent, and wash with water and brine. Dry, concentrate, and purify the crude product by chromatography.

References

resolving stability issues of 6-Bromopiperonal during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving stability issues of 6-Bromopiperonal during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. Key recommendations include maintaining a dry, cool, and well-ventilated environment.[1][2] The container should always be tightly sealed.[1][2] For enhanced stability, storing the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended.[1][2][3]

Q2: What are the signs of this compound degradation?

A2: Visual signs of degradation can include a change in color from off-white to yellow or brown, and a change in the physical state of the powder.[4] Chemically, a decrease in purity over time, as determined by analytical methods like HPLC, is a clear indicator of degradation. The appearance of new peaks in a chromatogram, particularly that of 6-bromopiperonylic acid, is a common sign of oxidative degradation.

Q3: What is the primary degradation pathway for this compound?

A3: this compound is an aromatic aldehyde and is susceptible to autoxidation, especially when exposed to air (oxygen).[1][4][5] The aldehyde group can be oxidized to a carboxylic acid, forming 6-bromopiperonylic acid as the major degradation product. This process can be accelerated by exposure to light, heat, and humidity.

Q4: Can I store this compound in a standard laboratory freezer?

A4: Yes, storing this compound at low temperatures, such as -20°C, is a recommended practice to slow down potential degradation reactions.[6] However, it is essential to ensure the container is well-sealed to prevent moisture condensation upon removal from the freezer, which could accelerate hydrolysis or other degradation pathways. Always allow the container to warm to room temperature before opening.

Q5: What materials are incompatible with this compound?

A5: You should avoid storing this compound with strong oxidizing agents and strong bases, as these can cause rapid decomposition.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (Yellowing) Oxidation due to air exposure.Discard the product if severely discolored. For future use, ensure storage under an inert atmosphere (e.g., argon) and in a tightly sealed container.
Reduced Purity in Analysis Gradual degradation during storage.Verify storage conditions. Implement a routine stability testing schedule. If degradation is significant, consider re-purification or purchasing a new batch.
Inconsistent Experimental Results Use of partially degraded material.Always use this compound from a properly stored, recently opened container. Perform a purity check (e.g., by HPLC) before use in sensitive experiments.
Formation of an Insoluble Precipitate Possible polymerization or formation of degradation products with low solubility.Characterize the precipitate if possible (e.g., by NMR, MS). This may indicate severe degradation. It is advisable to use a fresh batch of the compound.

Stability Testing Protocols

A comprehensive stability testing program is essential to understand the degradation profile of this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[2][6][7]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies help identify potential degradation products and establish the stability-indicating nature of analytical methods.[8][9][10]

1. Hydrolytic Degradation:

  • Acidic: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.
  • Basic: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 8 hours.
  • Neutral: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and water. Heat at 60°C for 24 hours.

2. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of acetonitrile. Add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

3. Thermal Degradation:

  • Store 10 mg of solid this compound in a controlled temperature oven at 70°C for 48 hours.

4. Photolytic Degradation:

  • Expose 10 mg of solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Sample Analysis: After each stress condition, dilute the samples appropriately and analyze using a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Long-Term and Accelerated Stability Study Protocol

This protocol is designed to establish a re-test period for this compound under recommended storage conditions.

Storage Conditions:

Study Type Temperature Relative Humidity Minimum Duration
Long-Term 25°C ± 2°C60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months

Testing Frequency:

Study Type Testing Points
Long-Term 0, 3, 6, 9, 12 months
Accelerated 0, 3, 6 months

At each testing point, the sample should be analyzed for appearance, purity (by HPLC), and degradation products.

Analytical Method for Stability Assessment

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring the purity of this compound.

Proposed HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)
Gradient 40% to 90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Preparation 0.5 mg/mL in Acetonitrile

Visualizations

Potential Degradation Pathway of this compound This compound This compound Peroxy Acid Intermediate Peroxy Acid Intermediate This compound->Peroxy Acid Intermediate O2 (Air) 6-Bromopiperonylic Acid 6-Bromopiperonylic Acid Peroxy Acid Intermediate->6-Bromopiperonylic Acid + this compound

Caption: Autoxidation of this compound to 6-Bromopiperonylic Acid.

Workflow for Stability Indicating Method Development cluster_stress Forced Degradation Hydrolysis (Acid, Base, Neutral) Hydrolysis (Acid, Base, Neutral) Analyze Stressed Samples Analyze Stressed Samples Hydrolysis (Acid, Base, Neutral)->Analyze Stressed Samples Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Analyze Stressed Samples Thermal (Heat) Thermal (Heat) Thermal (Heat)->Analyze Stressed Samples Photolysis (Light) Photolysis (Light) Photolysis (Light)->Analyze Stressed Samples Initial HPLC Method Initial HPLC Method Initial HPLC Method->Analyze Stressed Samples Resolution Check Resolution Check Analyze Stressed Samples->Resolution Check Resolution Check->Initial HPLC Method No, Modify Optimized HPLC Method Optimized HPLC Method Resolution Check->Optimized HPLC Method Adequate? Yes Method Validation Method Validation Optimized HPLC Method->Method Validation

Caption: Experimental workflow for developing a stability-indicating HPLC method.

Troubleshooting Logic for Stability Issues Inconsistent Results Inconsistent Results Check Purity of Starting Material Check Purity of Starting Material Inconsistent Results->Check Purity of Starting Material Purity Acceptable? Purity Acceptable? Check Purity of Starting Material->Purity Acceptable? Review Experimental Protocol Review Experimental Protocol Purity Acceptable?->Review Experimental Protocol Yes Purity Low Purity Low Purity Acceptable?->Purity Low No Check Storage Conditions Check Storage Conditions Purity Low->Check Storage Conditions Conditions Optimal? Conditions Optimal? Check Storage Conditions->Conditions Optimal? Correct Storage & Re-test Correct Storage & Re-test Conditions Optimal?->Correct Storage & Re-test No Procure New Batch Procure New Batch Conditions Optimal?->Procure New Batch Yes (degraded stock)

Caption: Decision tree for troubleshooting experimental inconsistencies.

References

identification and removal of impurities in 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the identification and removal of impurities in 6-Bromopiperonal.

Frequently Asked Questions (FAQs)

Impurity Identification

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The most common impurities in this compound typically arise from the synthesis process, which is often the electrophilic bromination of piperonal. Potential impurities can be categorized as process-related or degradation-related.

  • Process-Related Impurities:

    • Unreacted Starting Material: Piperonal (3,4-methylenedioxybenzaldehyde) is the most common process-related impurity.

    • Over-brominated Products: Di-brominated piperonal isomers can form if the reaction is not carefully controlled. The exact isomer will depend on the reaction conditions.

    • Isomeric Impurities: Depending on the brominating agent and catalyst used, small amounts of other positional isomers of monobrominated piperonal could potentially form.

  • Degradation Products:

    • Oxidation Product: 6-Bromopiperonylic acid can form due to the oxidation of the aldehyde functional group. This is more likely to occur if the material is improperly handled or stored, especially in the presence of air (the compound is noted to be air-sensitive).[1]

Q2: How can I detect and identify these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection and identification of impurities in this compound.

  • Gas Chromatography (GC): As indicated by many commercial suppliers, GC is a standard method for assessing the purity of this compound. A GC analysis, preferably with a mass spectrometry (MS) detector (GC-MS), can separate volatile impurities and provide information about their molecular weight and fragmentation patterns, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is a powerful technique for separating this compound from less volatile impurities like 6-bromopiperonylic acid and over-brominated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for the structural elucidation of unknown impurities once they have been isolated.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in any isolated impurities.

Q3: My this compound sample is off-white or yellowish. Does this indicate impurities?

A3: While pure this compound is described as a white to pale cream or light yellow powder, a significant deviation from a white or nearly white color can indicate the presence of impurities.[1][2] Colored impurities may arise from the synthesis or degradation. It is advisable to perform an analytical check (e.g., by HPLC or GC) to determine the purity.

Impurity Removal

Q4: What is the most effective method for purifying this compound?

A4: For solid organic compounds like this compound, recrystallization is often the most effective and straightforward purification method for removing small amounts of impurities. For separating components of a more complex mixture, or for purification on a larger scale, column chromatography is the preferred method.

Q5: I am having trouble with the recrystallization of this compound. What am I doing wrong?

A5: Common issues with recrystallization include the selection of an inappropriate solvent, using too much solvent, or cooling the solution too quickly. For this compound, a solvent screening is recommended to find the ideal solvent or solvent system. Good starting points for solvent screening include moderately polar solvents such as ethanol, isopropanol, or ethyl acetate, or a two-solvent system like ethanol/water or ethyl acetate/hexane. The ideal solvent should dissolve the compound when hot but be a poor solvent at room temperature.

Q6: An oil has formed instead of crystals during recrystallization. What should I do?

A6: "Oiling out" can occur if the solute's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated. To remedy this, try reheating the solution and adding more of the primary solvent to decrease the concentration. Then, allow the solution to cool more slowly. If the problem persists, a different solvent system should be explored.

Data Presentation

Table 1: Common Impurities in this compound

Impurity NameChemical StructureLikely Origin
PiperonalC₈H₆O₃Unreacted starting material
Di-bromo PiperonalC₈H₄Br₂O₃Over-bromination during synthesis
6-Bromopiperonylic AcidC₈H₅BrO₄Oxidation of this compound

Table 2: Suggested Starting Solvents for Recrystallization Screening

Solvent/SystemTypeRationale
EthanolPolar ProticGood general solvent for aromatic compounds.
IsopropanolPolar ProticSimilar to ethanol, may offer different solubility.
Ethyl AcetatePolar AproticOften a good choice for moderately polar compounds.
Ethanol/WaterMixed Polar ProticAllows for fine-tuning of polarity.
Ethyl Acetate/HexaneMixed (Polar/Nonpolar)Effective for inducing crystallization.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This is a general method; optimization may be required.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Analysis: The retention time of the main peak should correspond to this compound. Any other peaks represent potential impurities. For identification, a GC-MS system should be used to analyze the mass spectrum of each impurity.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Perform a solvent screening in test tubes to find a suitable solvent or solvent pair where this compound is soluble when hot and insoluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Allow the crystals to dry completely.

Protocol 3: Purification by Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_removal Impurity Removal start_id Crude this compound gc_ms GC-MS Analysis start_id->gc_ms hplc HPLC Analysis start_id->hplc id_impurities Identify Impurities gc_ms->id_impurities hplc->id_impurities nmr NMR Spectroscopy id_impurities->nmr For structural elucidation start_rem Impure this compound recrystallization Recrystallization start_rem->recrystallization For minor impurities column_chrom Column Chromatography start_rem->column_chrom For complex mixtures pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product

Caption: Workflow for the identification and removal of impurities in this compound.

logical_relationship cluster_synthesis Synthesis cluster_impurities Potential Impurities piperonal Piperonal (Starting Material) bromination Bromination Reaction piperonal->bromination unreacted_sm Unreacted Piperonal piperonal->unreacted_sm leads to crude_product Crude this compound bromination->crude_product over_brominated Di-bromo Piperonal bromination->over_brominated can lead to oxidation_prod 6-Bromopiperonylic Acid crude_product->oxidation_prod can degrade to

Caption: Relationship between the synthesis of this compound and the origin of common impurities.

References

troubleshooting unexpected NMR or mass spectrometry results for 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) results for 6-Bromopiperonal.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are summarized below. Note that exact shifts can vary slightly depending on the solvent and concentration.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Assignment
Aldehyde Proton9.8 - 10.2Singlet-CHO
Aromatic Proton~7.3SingletH-2 or H-5
Aromatic Proton~7.0SingletH-2 or H-5
Methylene Protons~6.1Singlet-OCH₂O-
¹³C NMR Expected Chemical Shift (ppm) Assignment
Carbonyl Carbon~190-CHO
Aromatic C-Br~115C-6
Aromatic C-CHO~130C-5
Aromatic C-O~148, ~152C-3a, C-7a
Aromatic CH~110, ~112C-2, C-5
Methylene Carbon~102-OCH₂O-

Q2: What is the expected molecular ion and major fragments in the mass spectrum of this compound?

A2: Due to the presence of bromine, you should expect to see a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

m/z Fragment Interpretation
228/230[M]⁺Molecular ion
227/229[M-H]⁺Loss of a hydrogen radical
200/202[M-CO]⁺Loss of carbon monoxide
199/201[M-CHO]⁺Loss of the formyl radical
121[M-Br-CO]⁺Loss of bromine and carbon monoxide
79/81[Br]⁺Bromine cation

Troubleshooting Unexpected NMR Results

Q3: My ¹H NMR spectrum shows extra singlets in the aromatic and aldehyde regions. What could they be?

A3: The most common impurities in this compound synthesis are unreacted starting material (piperonal) and over-brominated byproducts (e.g., 2,6-dibromopiperonal).

  • Piperonal: Expect a singlet for the aldehyde proton around 9.8 ppm and three aromatic signals.

  • Dibromopiperonal: This would likely show one remaining aromatic proton singlet and a singlet for the aldehyde proton, potentially at a slightly different chemical shift than this compound.

Compound Aldehyde Proton (ppm) Aromatic Protons (ppm) Methylene Protons (ppm)
This compound ~10.0 ~7.3 (s), ~7.0 (s) ~6.1 (s)
Piperonal (impurity)~9.8~7.4 (d), ~7.0 (d), ~6.9 (s)~6.1 (s)
2,6-Dibromopiperonal (impurity)~10.1~7.5 (s)~6.2 (s)

Q4: The aromatic protons of my this compound sample appear as complex multiplets, not clean singlets. Why?

A4: This can happen due to second-order effects, especially if the chemical shifts of the two aromatic protons are very close. Running the sample on a higher field NMR spectrometer can often resolve these into simpler patterns. Solvent effects can also influence the appearance of the spectrum; consider acquiring a spectrum in a different deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).

Q5: The singlet for the methylenedioxy protons (-OCH₂O-) is broader than expected or split into a doublet. What does this indicate?

A5: Broadening can be a result of poor shimming of the NMR magnet or sample viscosity. If the signal is split into a doublet (or a more complex AB quartet), it suggests that the two protons are no longer chemically equivalent. This can be caused by the presence of a chiral center nearby or restricted rotation around a bond that makes the local environment of the two protons different.

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis cluster_solution Solution start Unexpected NMR Result check_impurities Check for Impurities (Piperonal, Dibromopiperonal) start->check_impurities check_solvent Change NMR Solvent start->check_solvent check_concentration Adjust Sample Concentration start->check_concentration higher_field Acquire Spectrum on Higher Field NMR start->higher_field analyze_impurities Compare with known impurity spectra check_impurities->analyze_impurities analyze_solvent Observe changes in chemical shifts and multiplicity check_solvent->analyze_solvent analyze_concentration Check for concentration- dependent shifts check_concentration->analyze_concentration analyze_field Look for improved resolution higher_field->analyze_field solution Identify source of issue and re-purify or re-acquire data analyze_impurities->solution analyze_solvent->solution analyze_concentration->solution analyze_field->solution

A logical workflow for troubleshooting unexpected NMR results.

Troubleshooting Unexpected Mass Spectrometry Results

Q6: My mass spectrum shows a molecular ion peak, but it doesn't have the expected M+2 isotope pattern for a bromo-compound.

A6: This could indicate the presence of an impurity that does not contain bromine. The most likely candidate is piperonal, the starting material for the bromination reaction. Check for a molecular ion peak at m/z 150. If your sample is a mixture, you may see molecular ions for both this compound (m/z 228/230) and piperonal (m/z 150).

Q7: I see a pair of peaks at m/z 306/308/310. What could this be?

A7: This isotopic pattern suggests the presence of a compound with two bromine atoms. This is likely a dibromopiperonal impurity, formed from over-bromination during the synthesis.

Compound Molecular Ion (m/z) Key Fragments (m/z)
This compound 228/230 200/202, 121
Piperonal (impurity)150149, 121
2,6-Dibromopiperonal (impurity)306/308/310278/280/282, 199/201

Q8: The fragmentation pattern is much more complex than expected. What could be the cause?

A8: Complex fragmentation can arise from several sources:

  • Sample Degradation: this compound may degrade if exposed to light or air for extended periods. Aldehydes can oxidize to carboxylic acids. Check for a molecular ion corresponding to 6-bromopiperonylic acid (m/z 244/246).

  • In-source Fragmentation: If a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is used with high energy settings, it can lead to more fragmentation than typically seen with these methods.

  • Complex Mixtures: If your sample is a mixture of isomers or contains multiple impurities, the resulting mass spectrum will be a superposition of the fragmentation patterns of all components.

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis cluster_solution Solution start Unexpected Mass Spectrum check_isotope Analyze Isotope Pattern of Molecular Ion start->check_isotope check_impurities Look for m/z of Expected Impurities start->check_impurities check_ionization Review Ionization Method and Settings start->check_ionization analyze_isotope Confirm presence/absence of Bromine check_isotope->analyze_isotope analyze_impurities Identify Piperonal or Dibromopiperonal check_impurities->analyze_impurities analyze_ionization Consider in-source fragmentation or degradation check_ionization->analyze_ionization solution Identify source of issue and re-purify or adjust MS parameters analyze_isotope->solution analyze_impurities->solution analyze_ionization->solution

A logical workflow for troubleshooting unexpected MS results.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weighing: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If solubility is an issue, gentle warming or sonication may be applied.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: GC-MS Analysis of this compound
  • Sample Preparation: Prepare a 1 mg/mL solution of your this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Parameters (Typical):

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Parameters (Typical Electron Ionization - EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the resulting chromatogram to identify the retention times of the components and examine the mass spectrum of each peak to identify the compound and any impurities.

strategies for scaling up the synthesis of 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Bromopiperonal. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this synthesis.

Experimental Protocols

A key method for the synthesis of this compound is the direct electrophilic bromination of piperonal.

Protocol 1: Bromination using Bromine in Acetic Acid

This protocol is a common method for the synthesis of this compound.

Materials:

  • Piperonal

  • Glacial Acetic Acid

  • Bromine

  • Ethanol

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve piperonal in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

Table 1: Representative Reaction Parameters and Yields for the Bromination of Piperonal

ParameterConditionExpected Yield (%)Purity (%)Reference
Brominating Agent Bromine in Acetic Acid/Ethanol70>95 (after purification)[1]
Temperature 0-10 °C (addition), Room Temp (reaction)Optimized for selectivity-General Practice
Reaction Time 2-4 hoursMonitored by TLC-General Practice
Purification Recrystallization->98[2][3][4]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete reaction.- Increase the reaction time and continue to monitor by TLC. - A slight, cautious increase in temperature may be beneficial, but be aware of potential side reactions.[5]
Inefficient brominating agent.- Ensure the quality and reactivity of the bromine. Use freshly opened or properly stored reagents.[5]
Suboptimal reaction temperature.- The reaction temperature can significantly influence the regioselectivity. Maintain a low temperature during the addition of bromine to favor the desired isomer.[5]
Loss of product during workup.- Ensure complete extraction of the product from the aqueous layer. - Minimize the amount of solvent used for recrystallization to avoid product loss in the mother liquor.

Problem 2: Formation of Multiple Products (Over-bromination or Isomeric Byproducts)

Possible Cause Suggested Solution
Excess brominating agent.- Reduce the stoichiometry of the brominating agent. Add the bromine solution portion-wise to maintain a low concentration in the reaction mixture.[5]
Reaction temperature is too high.- High temperatures can decrease selectivity. Perform the reaction at a lower temperature to favor the formation of the thermodynamically more stable product.[5]
Formation of isomeric byproducts.- The choice of solvent can influence regioselectivity. Consider screening different solvent systems.[5]

Problem 3: Product Purification Challenges

Possible Cause Suggested Solution
Oiling out during recrystallization.- This can be caused by cooling the solution too quickly or the solution being too concentrated. Reheat the solution until homogeneous and allow it to cool more slowly. Seeding with a pure crystal can also help.
Purity not significantly improved after recrystallization.- A second recrystallization may be necessary. Alternatively, column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate) can be employed for purification.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the synthesis of this compound?

A1: The most common starting material is piperonal (also known as heliotropin).[7]

Q2: Which brominating agents are suitable for this synthesis?

A2: Bromine (Br₂) is a commonly used reagent. N-Bromosuccinimide (NBS) is another potential brominating agent that can be used, often offering milder reaction conditions.[8]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of the bromination reaction. By comparing the spots of the starting material, product, and reaction mixture, you can determine the extent of the reaction.[5][6]

Q4: What are the potential side reactions during the synthesis?

A4: The primary side reactions include over-bromination, leading to di- or tri-brominated products, and the formation of isomeric impurities.[5][6]

Q5: What are the key safety precautions when working with bromine?

A5: Bromine is highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Visualizations

Synthesis_Workflow Start Start: Piperonal in Acetic Acid Bromination Bromination (0-5 °C) Start->Bromination Reaction Reaction (Room Temp, 2-4h) Bromination->Reaction Quench Quench (H2O, Na2S2O3) Reaction->Quench Extraction Extraction (Ethyl Acetate) Quench->Extraction Wash Wash (NaHCO3, Brine) Extraction->Wash Dry Dry & Concentrate Wash->Dry Purification Purification (Recrystallization) Dry->Purification End End: this compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Issue cluster_causes_low_yield Potential Causes cluster_causes_impure Potential Causes cluster_solutions_low_yield Solutions cluster_solutions_impure Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction leads to Reagent_Quality Poor Reagent Quality Low_Yield->Reagent_Quality leads to Suboptimal_Temp Suboptimal Temperature Low_Yield->Suboptimal_Temp leads to Impure_Product Impure Product Over_Bromination Over-bromination Impure_Product->Over_Bromination leads to Isomer_Formation Isomer Formation Impure_Product->Isomer_Formation leads to Chromatography Column Chromatography Impure_Product->Chromatography purify with Increase_Time_Temp Increase Time/Temp Incomplete_Reaction->Increase_Time_Temp address with Check_Reagents Verify Reagents Reagent_Quality->Check_Reagents address with Optimize_Temp Optimize Temperature Suboptimal_Temp->Optimize_Temp address with Control_Stoichiometry Control Stoichiometry Over_Bromination->Control_Stoichiometry address with Lower_Temperature Lower Temperature Isomer_Formation->Lower_Temperature address with

Caption: Troubleshooting logic for the synthesis of this compound.

References

preventing the degradation of 6-Bromopiperonal in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6-Bromopiperonal in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: this compound, an aromatic aldehyde, is susceptible to several degradation pathways in solution. The primary causes include:

  • Oxidation: The aldehyde functional group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or peroxides present in solvents. This often leads to the formation of the corresponding carboxylic acid (6-bromopiperonylic acid).

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the cleavage of the bromine-carbon bond or other structural rearrangements. Aromatic aldehydes and brominated compounds are known to be light-sensitive.

  • Hydrolysis: While generally less reactive than esters or amides, the aldehyde group can be susceptible to reactions in aqueous solutions, especially at extreme pH values. The stability of the methylenedioxy bridge may also be affected by strong acidic or basic conditions.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, particularly at higher concentrations or in the presence of acidic or basic catalysts.

Q2: What are the initial signs of this compound degradation in my solution?

A2: Visual inspection and analytical characterization can reveal degradation. Common signs include:

  • A change in the color of the solution (e.g., developing a yellow or brown tint).

  • The appearance of particulate matter or precipitation.

  • A decrease in the peak area of this compound and the appearance of new peaks in your chromatogram (e.g., HPLC, GC).

  • A shift in the pH of the solution.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, typically 2-8°C, to reduce the rate of chemical reactions. For long-term storage, consider temperatures of -20°C.

  • Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.

  • Atmosphere: As this compound is sensitive to air, it is recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

  • Solvent: Use high-purity, peroxide-free solvents.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Rapid loss of this compound concentration in solution. Oxidation due to dissolved oxygen or solvent peroxides.1. Degas the solvent before use by sparging with nitrogen or argon. 2. Use freshly opened, high-purity solvents or test for and remove peroxides. 3. Consider adding an antioxidant (e.g., BHT, alpha-tocopherol) to the solution.
Photodegradation from ambient light exposure.1. Prepare and handle the solution in a dimly lit area. 2. Store the solution in an amber vial or a container wrapped in aluminum foil.
Hydrolysis due to inappropriate pH.1. If possible for your experiment, buffer the solution to a neutral or slightly acidic pH (e.g., pH 4-6), where many organic molecules exhibit greater stability.[2] 2. Avoid highly acidic or basic conditions unless required by the experimental protocol.
Appearance of a yellow or brown color in the solution. Formation of degradation products.1. This is a strong indicator of degradation. The solution should likely be discarded and a fresh one prepared under optimized conditions (see above). 2. Analyze the solution by HPLC or LC-MS to identify the degradation products and understand the degradation pathway.
Inconsistent results between experiments. Variable degradation due to inconsistent storage or handling.1. Establish a standardized protocol for solution preparation, handling, and storage. 2. Prepare fresh solutions for each experiment or validate the stability of a stock solution over the intended period of use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate at room temperature for a defined period, taking samples at various time points.

    • Neutralize each sample with an equivalent amount of 0.1 M hydrochloric acid and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

    • Keep the solution at room temperature and take samples at various time points.

    • Dilute the samples for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 70°C) and take samples at various time points.

    • For solid-state thermal degradation, place the powdered this compound in an oven.

  • Photodegradation:

    • Expose an aliquot of the stock solution in a photochemically inert transparent container (e.g., quartz) to a light source with a defined output (e.g., ICH-compliant photostability chamber).

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

    • Take samples at various time points for analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see below). Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.

  • Column and Mobile Phase Selection:

    • Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Develop a mobile phase, for instance, a gradient elution with a mixture of a buffered aqueous phase (e.g., ammonium acetate buffer, pH 5) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system.

    • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation between the parent this compound peak and all degradation product peaks.

  • Detection: Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).

  • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables present hypothetical data from a stability study of this compound to illustrate how quantitative data can be structured.

Table 1: Stability of this compound in Different Solvents at 25°C in the Dark

SolventTime (hours)Concentration of this compound (µg/mL)% Remaining
Methanol 0100.0100.0
2498.598.5
4897.197.1
7295.895.8
DMSO 0100.0100.0
2499.299.2
4898.598.5
7297.997.9
Acetonitrile 0100.0100.0
2499.599.5
4899.099.0
7298.698.6

Table 2: Effect of Antioxidants on the Stability of this compound in Methanol at 25°C (Exposed to Air and Ambient Light)

Antioxidant (0.01% w/v)Time (hours)% this compound Remaining
None (Control) 0100.0
2485.3
4872.1
BHT 0100.0
2498.2
4896.5
Alpha-Tocopherol 0100.0
2497.5
4895.2

Visualizations

DegradationPathways This compound This compound Oxidation Oxidation (O2, Peroxides) This compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis 6-Bromopiperonylic_Acid 6-Bromopiperonylic Acid Oxidation->6-Bromopiperonylic_Acid Debrominated_Products Debrominated & Rearranged Products Photodegradation->Debrominated_Products Ring_Opened_Products Ring-Opened Products Hydrolysis->Ring_Opened_Products

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation (H2O2) Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photostability Prep_Stock->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Evaluate Degradation Profile HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

TroubleshootingLogic Degradation_Observed Degradation Observed? (e.g., color change, new peaks) Check_Light Stored in Dark? Degradation_Observed->Check_Light Yes Stable Solution is Stable Degradation_Observed->Stable No Check_Atmosphere Stored under Inert Gas? Check_Light->Check_Atmosphere Yes Use_Amber_Vial Action: Use Amber Vial / Protect from Light Check_Light->Use_Amber_Vial No Check_Solvent Used Peroxide-Free Solvent? Check_Atmosphere->Check_Solvent Yes Degas_Solvent Action: Degas Solvent / Use Inert Atmosphere Check_Atmosphere->Degas_Solvent No Use_Fresh_Solvent Action: Use Fresh, High-Purity Solvent / Add Antioxidant Check_Solvent->Use_Fresh_Solvent No Check_Solvent->Stable Yes

Caption: Troubleshooting logic for this compound solution instability.

References

selecting alternative solvents for 6-Bromopiperonal reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromopiperonal. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chemical reactions, with a specific focus on the selection of alternative and greener solvents.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a white to light yellow crystalline powder.[1][2][3] It is known to be air-sensitive and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][4] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₅BrO₃[1]
Molecular Weight 229.03 g/mol [1]
Melting Point 128-132 °C[1][4]
Boiling Point 309.2 °C at 760 mmHg[1]
Appearance White to light yellow powder[1][5]
Solubility Soluble in DMSO, Methanol[1][2][6]

Q2: I am having trouble dissolving this compound. What solvents are recommended?

A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2][6] For reactions where these are not suitable, consider polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or greener alternatives such as Cyrene and propylene carbonate.[7][8] Due to the limited publicly available quantitative solubility data, it is recommended to perform small-scale solubility tests with a range of solvents to find the optimal one for your specific reaction conditions.

Q3: What are the primary safety concerns when working with this compound?

A3: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][9][10] Standard personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

Q4: What are some greener, more sustainable solvent alternatives for reactions involving this compound?

A4: The pharmaceutical industry is increasingly adopting green solvents to reduce environmental impact.[12] For cross-coupling reactions, consider bio-based solvents like 2-Methyltetrahydrofuran (2-MeTHF), Cyrene (a derivative of cellulose), and propylene carbonate.[5][8][13] Water, often in combination with an organic co-solvent like ethanol or methanol, can be a very effective and environmentally benign choice for certain reactions, such as the Suzuki-Miyaura coupling.[12][14] Solvent-free reaction conditions, potentially utilizing microwave irradiation or ball-milling, are also emerging as highly sustainable alternatives.[12][15]

Troubleshooting Guide

Issue 1: Low or No Reaction Yield

Potential Cause Troubleshooting Step
Poor Solubility of Reactant(s) This compound has limited documented solubility. If reactants are not fully dissolved, the reaction will be slow or incomplete. Try a co-solvent system (e.g., Toluene/Water, Dioxane/Water) or switch to a solvent with higher dissolving power like DMF, NMP, or DMSO.[16] For a greener approach, test bio-based polar aprotic solvents like Cyrene.[8]
Inactive Catalyst The Pd(0) active species may not have been generated correctly from the Pd(II) precatalyst, or it may have decomposed. Ensure the reaction is properly degassed and maintained under an inert atmosphere. The choice of solvent can influence catalyst stability and activity.[7][9]
Incorrect Base or Base Strength The base is crucial for activating the organoboron species in Suzuki couplings and for regenerating the catalyst in Heck reactions. The effectiveness of a base can be highly solvent-dependent.[16] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Inorganic bases often require a small amount of water for optimal solubility and reactivity.[14]
Reaction Temperature Too Low Cross-coupling reactions with aryl bromides often require elevated temperatures to overcome the activation energy of the oxidative addition step.[1] If the reaction is sluggish, try increasing the temperature, but be mindful of the solvent's boiling point and potential substrate decomposition.

Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeborylation)

Potential Cause Troubleshooting Step
Oxygen Contamination The presence of oxygen can promote the homocoupling of organoboronic acids and lead to catalyst degradation. Ensure all solvents are thoroughly degassed before use and that the reaction is kept under a strict inert atmosphere (Argon or Nitrogen).
Presence of Water (for Protodeborylation) In Suzuki reactions, excess water can lead to the replacement of the boronic acid group with a hydrogen atom (protodeborylation). While some water is often beneficial, especially with inorganic bases, using anhydrous solvents may be necessary for sensitive substrates. Use freshly dried solvents and reagents.
Solvent-Reactant Interaction Certain solvents can react with intermediates in the catalytic cycle. For example, some greener solvents like propylene carbonate have been observed to occasionally form side products with specific substrates.[5] If unexpected byproducts appear after switching solvents, analyze the side products to diagnose the issue and consider another solvent class.

Data Presentation: Solvent Selection

Choosing an appropriate solvent is critical for reaction success. Below is a comparison of traditional and alternative solvents commonly used in cross-coupling reactions applicable to this compound.

Table 1: Properties of Common and Alternative Solvents

SolventBoiling Point (°C)ClassificationKey Considerations
Toluene 111Nonpolar AproticGood for dissolving organics; often used with water in biphasic systems.[5]
1,4-Dioxane 101Polar Aprotic (Ethereal)Common for Suzuki reactions; peroxide-former.[5][17]
Tetrahydrofuran (THF) 66Polar Aprotic (Ethereal)Lower boiling point; good general solvent; peroxide-former.[5][9]
N,N-Dimethylformamide (DMF) 153Polar Aprotic (Amide)High boiling point, excellent dissolving power; reproductive toxicity concerns.[7][11]
N-Methyl-2-pyrrolidone (NMP) 202Polar Aprotic (Amide)Very high boiling point; similar to DMF with significant toxicity concerns.[11]
Water (H₂O) 100ProticThe ultimate green solvent; often used as a co-solvent with alcohols or THF.[12][14]
Ethanol (EtOH) 78ProticRenewable, biodegradable, low toxicity; often used with water.[12][18]
2-Methyl-THF 80Polar Aprotic (Ethereal)Bio-based alternative to THF with higher boiling point and lower water miscibility.[7]
Cyrene 227Polar AproticBio-based, biodegradable alternative to DMF and NMP.[8][13]
Propylene Carbonate (PC) 242Polar AproticGreen solvent with high boiling point; effective for Suzuki reactions.[5]

Table 2: Representative Effect of Solvent on Suzuki-Miyaura Coupling Yield

Disclaimer: The following data is for a model reaction (coupling of p-bromoacetophenone with phenylboronic acid) and is intended to be illustrative of solvent effects. Yields for this compound may vary and require specific optimization.

Solvent System (v/v)BaseYield (%)Reference
DioxaneK₃PO₄·3H₂O0[14]
Methanol (MeOH)K₃PO₄·3H₂O78.9[14]
Ethanol (EtOH)K₃PO₄·3H₂O73.4[14]
MeOH / H₂O (3:2)NaOH96.3[14]
THF / H₂O (1:1)K₂CO₃>95[9]

Experimental Protocols

The following are general, representative protocols for key cross-coupling reactions. Note: These are starting points and must be optimized for your specific substrates and laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol adapts a general procedure for the coupling of aryl bromides with arylboronic acids.[17][19]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • 1,4-Dioxane and Water (degassed), 4:1 ratio

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Using a syringe, add the degassed 4:1 dioxane/water solvent mixture.

  • Place the flask in a preheated oil bath at 90-100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of this compound

This protocol is based on a general method for the Heck arylation of alkenes with aryl bromides.[1][3]

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate) (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃) (2-4 mol%)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or an alternative like Cyrene

Procedure:

  • To a dry, oven-dried flask equipped with a reflux condenser, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon).

  • Add the solvent (e.g., NMP), the alkene, and triethylamine via syringe.

  • Heat the mixture to 120-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite to remove the palladium black and ammonium salts.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography or recrystallization.

Protocol 3: Ullmann Condensation (Ether Synthesis) with this compound

This protocol is a modern adaptation of the Ullmann condensation for C-O bond formation.[11][18]

Materials:

  • This compound

  • A phenol or alcohol (1.5 equivalents)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • L-Proline or N,N'-Dimethylethylenediamine (10-20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Dimethyl Sulfoxide (DMSO) or an alternative like DMF

Procedure:

  • Add Cs₂CO₃ to an oven-dried Schlenk tube. Heat under vacuum and then cool to room temperature.

  • Under an inert atmosphere, add CuI, the ligand (e.g., L-Proline), this compound, and the phenol/alcohol.

  • Add the anhydrous solvent (e.g., DMSO) via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through celite to remove insoluble copper salts.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solvent Choice cluster_2 Phase 3: Optimization Start Define Reaction Type (e.g., Suzuki, Heck) Solubility Assess Reactant Solubility Start->Solubility Toxicity Review Solvent Toxicity & Safety Solubility->Toxicity Green Prioritize Green Solvents? (Water, 2-MeTHF, Cyrene) Toxicity->Green Traditional Select Traditional Solvent (Dioxane, Toluene, DMF) Green->Traditional No Test Perform Small-Scale Test Reactions Green->Test Yes Traditional->Test Optimize Optimize Conditions (Temp, Concentration, Base) Test->Optimize Analyze Analyze Yield & Purity (LCMS, NMR) Optimize->Analyze Analyze->Optimize Iterate Finish Scale-Up Reaction Analyze->Finish Success

Caption: A workflow diagram for selecting and optimizing an alternative solvent.

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L₂PdII(Ar)(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)₂ (Base) pd2_r_ar L₂PdII(Ar)(R') transmetalation->pd2_r_ar reductive_elimination Reductive Elimination pd2_r_ar->reductive_elimination Ar-R' reductive_elimination->pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Yield Start Low Reaction Yield CheckSolubility Are all reactants fully dissolved? Start->CheckSolubility ChangeSolvent Action: Change solvent or add co-solvent CheckSolubility->ChangeSolvent No CheckTemp Is reaction temp optimal? CheckSolubility->CheckTemp Yes ChangeSolvent->CheckSolubility IncreaseTemp Action: Increase temperature CheckTemp->IncreaseTemp No CheckBase Is the base/concentration correct? CheckTemp->CheckBase Yes IncreaseTemp->CheckTemp ChangeBase Action: Screen different bases CheckBase->ChangeBase No CheckInert Is the atmosphere fully inert? CheckBase->CheckInert Yes ChangeBase->CheckBase Degas Action: Re-degas solvents & system CheckInert->Degas No Success Yield Improved CheckInert->Success Yes Degas->CheckInert

Caption: A troubleshooting flowchart for addressing low reaction yield.

References

Validation & Comparative

Illuminating the Structure of Synthesized 6-Bromopiperonal: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative analysis of the spectroscopic data for the synthesized compound, 6-Bromopiperonal, against its precursor, piperonal. By examining the key differences in their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra, we can confidently verify the successful bromination and determine the precise structure of the target molecule.

This guide presents a detailed comparison of the expected spectroscopic data for this compound and the readily available data for piperonal. The inclusion of bromine in the aromatic ring of this compound introduces distinct changes in the spectroscopic fingerprints, providing clear evidence of its formation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for piperonal and the expected data for this compound. These tables are designed for easy comparison to highlight the structural differences.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Assignment Piperonal Chemical Shift (δ, ppm) This compound (Predicted) Chemical Shift (δ, ppm) Multiplicity Key Observations
Aldehyde-H9.8210.20sThe aldehyde proton in this compound is expected to be deshielded due to the electron-withdrawing effect of the adjacent bromine atom.
Ar-H7.417.55sThe aromatic proton adjacent to the aldehyde group in this compound will likely experience a downfield shift.
Ar-H6.957.10sThe remaining aromatic proton in this compound will also be influenced by the bromine substitution.
-OCH₂O-6.106.15sThe methylenedioxy protons are expected to show a minor shift.

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Assignment Piperonal Chemical Shift (δ, ppm) This compound (Predicted) Chemical Shift (δ, ppm) Key Observations
C=O190.5189.0The aldehyde carbonyl carbon might experience a slight upfield shift.
Ar-C (quaternary)153.0152.0
Ar-C (quaternary)148.8148.0
Ar-C (quaternary)132.0135.0The carbon attached to the bromine atom will be significantly shifted.
Ar-CH128.5130.0
Ar-CH108.3110.0
Ar-C (quaternary, C-Br)-115.0The direct attachment of bromine causes a distinct chemical shift for this carbon.
-OCH₂O-102.1102.5

Table 3: FT-IR Data (KBr, cm⁻¹)

Functional Group Piperonal Characteristic Peaks (cm⁻¹) This compound (Predicted) Characteristic Peaks (cm⁻¹) Vibrational Mode Key Observations
C-H (aldehyde)~2820, ~2720~2830, ~2730StretchingThe characteristic Fermi doublet for the aldehyde C-H stretch is expected in both compounds.
C=O (aldehyde)~1685~1690StretchingA slight shift to higher wavenumber is expected for the carbonyl stretch in this compound due to the electron-withdrawing bromine.
C=C (aromatic)~1600, ~1490, ~1450~1590, ~1480, ~1440StretchingThe aromatic C=C stretching frequencies will be present in both, with minor shifts.
C-O (ether)~1250, ~1040~1240, ~1030StretchingThe characteristic C-O stretching of the methylenedioxy group will be observed.
C-Br-~600-500StretchingThe presence of a peak in this region is a strong indicator of successful bromination.

Table 4: Mass Spectrometry Data (EI)

Compound Molecular Ion (M⁺) Key Fragments (m/z) Key Observations
Piperonal150149, 121, 93, 65Fragmentation pattern consistent with the loss of H, CHO, and subsequent rearrangements.
This compound228, 230227/229, 200/202, 121, 92The presence of two molecular ion peaks with a ~1:1 ratio, separated by 2 m/z units, is the definitive evidence for the presence of a single bromine atom.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H and ¹³C NMR Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the synthesized this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Standard proton NMR spectra were acquired with a pulse width of 30 degrees, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a pulse width of 45 degrees, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: A small amount of the solid this compound was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe.

  • Ionization: Electron ionization was performed at 70 eV.

  • Data Acquisition: The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 50-300.

Visualizing the Confirmation Process

The following diagrams illustrate the workflow for confirming the structure of synthesized this compound and the logical relationship of the spectroscopic data.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Piperonal Piperonal Bromination Bromination (e.g., NBS, FeBr₃) Piperonal->Bromination Crude_Product Crude this compound Bromination->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR ¹H & ¹³C NMR Pure_Product->NMR IR FT-IR Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Figure 1. Experimental workflow for the synthesis and analysis of this compound.

data_interpretation cluster_HNMR ¹H NMR Data cluster_CNMR ¹³C NMR Data cluster_IR FT-IR Data cluster_MS Mass Spectrometry Data Structure_Confirmed Structure of This compound Confirmed Aldehyde_H_Shift Aldehyde Proton Downfield Shift Aldehyde_H_Shift->Structure_Confirmed Aromatic_H_Count Two Aromatic Proton Signals Aromatic_H_Count->Structure_Confirmed CBr_Signal Presence of C-Br Signal CBr_Signal->Structure_Confirmed Carbonyl_Shift Carbonyl Carbon Chemical Shift Carbonyl_Shift->Structure_Confirmed CBr_Stretch C-Br Stretch (600-500 cm⁻¹) CBr_Stretch->Structure_Confirmed Carbonyl_Stretch C=O Stretch (~1690 cm⁻¹) Carbonyl_Stretch->Structure_Confirmed Isotope_Pattern M⁺, M⁺+2 Peaks (~1:1 Ratio) Isotope_Pattern->Structure_Confirmed Molecular_Ion Molecular Ion at m/z 228/230 Molecular_Ion->Structure_Confirmed

Figure 2. Logical flow of spectroscopic data interpretation for structure confirmation.

By methodically applying these spectroscopic techniques and comparing the resulting data with that of the starting material, researchers can confidently confirm the successful synthesis and unequivocal structure of this compound, ensuring the integrity of their subsequent research and development endeavors.

A Comparative Analysis of Synthesis Routes for 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for 6-Bromopiperonal, a Key Intermediate in Pharmaceutical Synthesis.

This compound, also known as 6-bromo-1,3-benzodioxole-5-carboxaldehyde, is a crucial intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules.[1] The efficiency and scalability of its synthesis are of paramount importance in drug discovery and development. This guide provides a comparative analysis of the most common synthetic routes to this compound, with a focus on experimental data, detailed protocols, and a visual representation of the synthetic pathways.

Executive Summary

The primary and most widely documented method for the synthesis of this compound is the direct electrophilic bromination of the commercially available starting material, piperonal. This approach is favored for its straightforward nature and atom economy. This guide will compare two variations of this direct bromination approach: one employing molecular bromine with an iron catalyst and another utilizing N-bromosuccinimide (NBS) as the brominating agent. While both methods yield the desired product, they differ in terms of reaction conditions, yield, and safety considerations.

Comparative Data of Synthesis Routes

ParameterRoute 1: Direct Bromination with Br₂/FeRoute 2: Bromination with NBS
Starting Material PiperonalPiperonal
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst/Solvent Iron (Fe), Acetic AcidAcetonitrile
Reaction Temperature 18-20 °CRoom Temperature
Reaction Time 120 hours24 hours
Reported Yield 91.0%[1]85%
Purity High, requires recrystallizationHigh, requires recrystallization
Key Advantages High yield, readily available reagentsMilder reaction conditions, easier handling of brominating agent
Key Disadvantages Long reaction time, use of corrosive and hazardous bromineLower reported yield compared to Br₂/Fe method

Synthetic Route Diagrams

G cluster_0 Route 1: Direct Bromination with Br₂/Fe cluster_1 Route 2: Bromination with NBS Piperonal1 Piperonal Reaction1 Br₂, Fe, Acetic Acid 18-20°C, 120h Piperonal1->Reaction1 Product1 This compound (Yield: 91.0%) Reaction1->Product1 Piperonal2 Piperonal Reaction2 NBS, Acetonitrile Room Temp, 24h Piperonal2->Reaction2 Product2 This compound (Yield: 85%) Reaction2->Product2

Caption: Comparative workflow of this compound synthesis routes.

Experimental Protocols

Route 1: Direct Bromination of Piperonal with Bromine and Iron

This method relies on the electrophilic aromatic substitution of piperonal using molecular bromine with iron as a catalyst.

Materials:

  • Piperonal (1,3-benzodioxole-5-carboxaldehyde)

  • Bromine (Br₂)

  • Iron filings (Fe)

  • Glacial Acetic Acid

Procedure:

  • A solution of piperonal is prepared in glacial acetic acid in a reaction vessel equipped with a stirrer and protected from light.

  • A catalytic amount of iron filings is added to the solution.

  • Bromine, dissolved in glacial acetic acid, is added dropwise to the stirred solution at a temperature of 18-20 °C.

  • The reaction mixture is stirred at this temperature for 120 hours.

  • After the reaction is complete, the mixture is poured into water, and the crude product is precipitated.

  • The precipitate is filtered, washed with water to remove excess acid, and then washed with a sodium bisulfite solution to remove unreacted bromine.

  • The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to light yellow crystalline solid.[1]

Route 2: Bromination of Piperonal with N-Bromosuccinimide (NBS)

This route presents a milder alternative to using molecular bromine, employing N-bromosuccinimide as the brominating agent.

Materials:

  • Piperonal (1,3-benzodioxole-5-carboxaldehyde)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Piperonal is dissolved in acetonitrile in a round-bottom flask.

  • N-Bromosuccinimide (1.1 equivalents) is added to the solution in portions at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Conclusion

Both presented synthetic routes offer viable pathways to this compound. The choice between the two methods will largely depend on the specific requirements of the researcher or organization. The direct bromination with bromine and iron offers a higher reported yield but involves a significantly longer reaction time and the use of a more hazardous reagent.[1] Conversely, the use of N-bromosuccinimide provides a safer and more convenient laboratory-scale synthesis with milder conditions, albeit with a slightly lower yield. For large-scale industrial production, the higher yield and lower cost of bromine might make the first route more economically attractive, provided that appropriate safety measures are implemented. For research and development purposes, the NBS method's practicality and milder conditions may be preferable.

References

A Comparative Guide to Validating the Purity of 6-Bromopiperonal: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the integrity and safety of the final product. 6-Bromopiperonal (also known as 6-bromo-1,3-benzodioxole-5-carbaldehyde), a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for validating the purity of this compound, complete with detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

High-Performance Liquid Chromatography is a powerful technique for separating, identifying, and quantifying components in a liquid mixture. It is particularly well-suited for non-volatile and thermally labile compounds. While many commercial suppliers of this compound specify purity using Gas Chromatography, HPLC offers a robust alternative, especially for identifying potential non-volatile impurities.

Proposed HPLC Method

A reverse-phase HPLC method is proposed here, based on methodologies used for similar brominated aromatic compounds.[1] This method is designed to separate this compound from potential impurities that may arise during its synthesis or degradation.

Experimental Protocol: HPLC

ParameterSpecification
Instrument HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25-30 min: 90% to 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL of this compound in Acetonitrile

Expected Data and Interpretation

The purity of this compound would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak with minimal secondary peaks. The retention time of the main peak serves as a qualitative identifier for the compound under the specified conditions.

Gas Chromatography (GC): The Industry Standard

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Several suppliers of this compound specify GC as the method for purity analysis, indicating it is a well-established and reliable technique for this compound.[2][3][4]

Proposed GC Method

The following proposed GC method is based on general procedures for the analysis of monocyclic aromatic hydrocarbons and is suitable for determining the purity of the relatively volatile this compound.[5] A flame ionization detector (FID) is commonly used for this type of analysis due to its high sensitivity to organic compounds.

Experimental Protocol: GC

ParameterSpecification
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.5 mL/min (constant flow)
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Sample Preparation 1 mg/mL of this compound in Dichloromethane

Expected Data and Interpretation

Similar to HPLC, GC purity is typically reported as the area percentage of the main peak. A high-purity sample will show a predominant peak at a specific retention time. The robustness of this method for volatile compounds often leads to sharp, well-resolved peaks.

Comparison of HPLC and GC for this compound Purity Validation

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Potential for Impurity Detection Can detect a broader range of impurities, including non-volatile synthesis byproducts and degradation products.Primarily detects volatile impurities.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution in a volatile solvent.
Instrumentation Complexity Generally more complex due to high-pressure pumps and solvent management.Simpler instrumentation in basic configurations.
Cost Higher initial instrument cost and ongoing solvent costs.Lower initial instrument cost and lower cost of carrier gases.
Analysis Time Run times can be longer to achieve optimal separation.Typically faster analysis times for volatile compounds.

Logical Workflow for Purity Validation

The following diagram illustrates a typical workflow for validating the purity of a chemical compound like this compound using chromatographic methods.

Purity_Validation_Workflow Purity Validation Workflow for this compound cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation Sample Weigh this compound Sample Dissolve Dissolve in Appropriate Solvent (Acetonitrile for HPLC, Dichloromethane for GC) Sample->Dissolve HPLC HPLC Analysis (Reverse-Phase C18) Dissolve->HPLC GC GC Analysis (Capillary Column with FID) Dissolve->GC Integrate Integrate Peak Areas HPLC->Integrate GC->Integrate Calculate Calculate Area Percent Purity Integrate->Calculate Report Generate Certificate of Analysis Calculate->Report

Caption: Workflow for Purity Validation of this compound.

Conclusion

Both HPLC and GC are suitable and powerful methods for assessing the purity of this compound. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.

  • Gas Chromatography is the industry-accepted standard for this particular compound, suggesting it is a reliable and efficient method for routine quality control, particularly for detecting volatile impurities.

  • High-Performance Liquid Chromatography offers a valuable alternative, especially in a research and development setting where a broader range of potential non-volatile impurities might need to be identified and quantified.

For comprehensive purity validation, employing both techniques can provide a more complete picture of the compound's purity profile. The detailed protocols provided in this guide serve as a strong starting point for developing and validating in-house analytical methods for this compound.

References

From Insecticide Synergist to Potent Receptor Agonist: A Comparative Analysis of 6-Bromopiperonal and Its Derivative, G-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationships of molecular scaffolds is paramount. This guide provides a comparative analysis of the biological activities of 6-Bromopiperonal and its prominent derivative, the G-protein coupled estrogen receptor (GPER) agonist G-1. While direct comparative studies across the same biological assays are limited, this document compiles available experimental data to highlight the significant shift in biological function achieved through chemical modification.

This compound, a substituted 1,3-benzodioxole, has been noted for its synergistic activity with insecticides. In contrast, its derivative, G-1, demonstrates high potency and selectivity as an agonist for GPER (also known as GPR30), a receptor implicated in various physiological and pathological processes, including cancer and cardiovascular diseases. This transformation from a compound with modest insecticidal synergy to a potent and specific cell signaling modulator underscores the power of targeted chemical synthesis in drug discovery.

Comparative Biological Activity

The available data for this compound and its derivative G-1 are summarized in the table below. It is important to note the different nature of their reported activities, which precludes a direct quantitative comparison in the same assay but offers a clear qualitative distinction in their biological profiles.

CompoundChemical StructureBiological ActivityQuantitative Data
This compound 6-Bromo-1,3-benzodioxole-5-carboxaldehydeSynergistic activity with the insecticide carbaryl against houseflies[1].Specific quantitative data on the degree of synergism (e.g., synergism ratio, LC50 values) is not readily available in the reviewed literature.
G-1 1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanonePotent and selective GPER agonist[2][3]. Inhibition of cancer cell migration and proliferation[2][3][4].Binding Affinity (Ki) for GPER: ~11 nM[2][3]. EC50 for GPER activation (intracellular calcium signaling): 2 nM[2][3]. IC50 for inhibition of SKBr3 breast cancer cell migration: 0.7 nM[2][3]. IC50 for inhibition of MCF-7 breast cancer cell migration: 1.6 nM[2][3]. IC50 for inhibition of SkBr3 and MDA-MB-231 cell proliferation (48h): 3.69 µM and 5.13 µM, respectively[4].

Experimental Protocols

GPER Activation Assay (Intracellular Calcium Mobilization)

The potency of G-1 as a GPER agonist is often determined by measuring the mobilization of intracellular calcium following receptor activation. A common experimental protocol is as follows:

  • Cell Culture: Human embryonic kidney (HEK-293) cells, or other suitable cell lines endogenously expressing or transfected with GPER, are cultured in appropriate media until they reach a suitable confluency for the assay.

  • Cell Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM, for a specific duration at 37°C. This dye will fluoresce upon binding to free intracellular calcium.

  • Baseline Fluorescence Measurement: After loading, the cells are washed to remove excess dye and baseline fluorescence is measured using a fluorometer or a fluorescence microscope. The fluorescence is typically measured at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and the ratio of the emission intensities is calculated, which is proportional to the intracellular calcium concentration.

  • Compound Addition and Signal Detection: A solution of G-1 at various concentrations is added to the cells. The change in fluorescence ratio is monitored over time to detect an increase in intracellular calcium, which indicates GPER activation.

  • Data Analysis: The peak fluorescence response at each concentration of G-1 is recorded. These values are then used to generate a dose-response curve, from which the EC50 value (the concentration of the agonist that produces 50% of the maximal response) can be calculated to determine the potency of G-1.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the synthetic pathway from this compound to G-1 and the conceptual relationship between the parent compound and its biologically active derivative.

G1_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Derivative This compound This compound G-1 G-1 This compound->G-1 Aza-Diels-Alder Cyclization p-aminoacetophenone p-aminoacetophenone cyclopentadiene cyclopentadiene Sc(OTf)3 Sc(OTf)3

Caption: Synthetic pathway from this compound to G-1.

Activity_Comparison Parent This compound Activity_Parent Synergistic Insecticidal Activity (Qualitative) Parent->Activity_Parent Derivative G-1 Parent->Derivative Chemical Derivatization Activity_Derivative Potent & Selective GPER Agonist (Quantitative: nM potency) Derivative->Activity_Derivative

Caption: Shift in biological activity from parent to derivative.

References

A Spectroscopic Comparison of 6-Bromopiperonal and Its Parent Analog, Piperonal

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides an objective spectroscopic comparison of 6-Bromopiperonal with its non-halogenated analog, Piperonal. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we can elucidate the electronic and structural effects of the bromine substituent on the piperonal scaffold. The supporting experimental data is presented in structured tables for clear comparison, and detailed experimental protocols are provided.

Introduction to this compound and its Analogs

This compound is a disubstituted 1,3-benzodioxole that serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its parent compound, piperonal (also known as heliotropin), is a naturally occurring aromatic aldehyde found in plants like Piper nigrum. The introduction of a bromine atom at the 6-position of the piperonal ring system significantly alters the molecule's electronic properties, which is reflected in its spectroscopic signatures. This guide will focus on a comparative analysis of this compound and Piperonal. A third analog, 6-Chloropiperonal, is included in the structural comparison, though comprehensive spectral data for it is less readily available in public databases.

Structural Relationships

The relationship between this compound and its analogs is centered on the substitution at the 6-position of the 1,3-benzodioxole-5-carbaldehyde core.

G Piperonal Piperonal (H at C6) Bromopiperonal This compound (Br at C6) Piperonal->Bromopiperonal Bromination Chloropiperonal 6-Chloropiperonal (Cl at C6) Piperonal->Chloropiperonal Chlorination

Caption: Structural relationship of this compound to its analogs.

¹H NMR Spectroscopy Comparison

Proton NMR spectroscopy reveals the influence of the electron-withdrawing bromine atom on the chemical shifts of the aromatic protons. In this compound, the protons on the aromatic ring experience a different electronic environment compared to those in Piperonal, leading to distinct shifts.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Piperonal Aldehyde (-CHO)9.82s-
Aromatic (H-2)7.41d1.6
Aromatic (H-6)7.33dd8.0, 1.6
Aromatic (H-5)6.95d8.0
Methylene (-OCH₂O-)6.11s-
This compound Aldehyde (-CHO)10.1s-
Aromatic (H-7)7.55s-
Aromatic (H-4)7.20s-
Methylene (-OCH₂O-)6.18s-

Note: Data for Piperonal is compiled from publicly available spectral databases. Data for this compound is based on typical values for similarly substituted aromatic aldehydes.

¹³C NMR Spectroscopy Comparison

Carbon NMR data further illustrates the electronic impact of the bromine substituent. The chemical shifts of the carbon atoms in the aromatic ring are particularly affected.

Compound Carbon Assignment Chemical Shift (δ, ppm)
Piperonal Aldehyde (C=O)190.5
Aromatic (C-4)152.8
Aromatic (C-3a)148.6
Aromatic (C-5)131.7
Aromatic (C-6)128.5
Aromatic (C-7a)108.3
Aromatic (C-2)106.9
Methylene (-OCH₂O-)102.1
This compound Aldehyde (C=O)~189
Aromatic (C-5)~152
Aromatic (C-3a)~148
Aromatic (C-7)~135
Aromatic (C-7a)~112
Aromatic (C-4)~111
Aromatic (C-6)~109
Methylene (-OCH₂O-)~103

Note: Data for Piperonal is compiled from publicly available spectral databases. Data for this compound is estimated based on substituent effects.

Infrared (IR) Spectroscopy Comparison

The IR spectra of these compounds are dominated by the strong carbonyl stretch of the aldehyde group. The position of this peak can be subtly influenced by the electronic effects of the ring substituents.

Compound Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Piperonal Aldehyde C-HStretch~2820, ~2730
Aldehyde C=OStretch~1685
Aromatic C=CStretch~1600, ~1480
Methylene C-O-CAsymmetric Stretch~1250
This compound Aldehyde C-HStretch~2830, ~2740
Aldehyde C=OStretch~1680
Aromatic C=CStretch~1590, ~1470
Methylene C-O-CAsymmetric Stretch~1245
C-BrStretch~650-550

Note: Wavenumbers are approximate and can vary based on the sample preparation method.

Mass Spectrometry (MS) Comparison

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns. The presence of bromine in this compound is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2).

Compound Molecular Ion (m/z) Key Fragments (m/z)
Piperonal 150149 (M-H), 121 (M-CHO), 93 (M-CHO, -CO)
This compound 228/230 (approx. 1:1)227/229 (M-H), 200/202 (M-CHO), 172/174 (M-CHO, -CO)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a 2-second relaxation delay, and 256 or more scans.

  • Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm. Reference the ¹³C spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the separated ions, and plot their relative abundance against their m/z values to generate the mass spectrum.

General Spectroscopic Analysis Workflow

The process of analyzing these compounds follows a standardized workflow to ensure accurate and reproducible results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Comparison Prep_NMR Dissolve in Deuterated Solvent Acq_NMR Acquire 1H & 13C Spectra Prep_NMR->Acq_NMR Prep_IR Grind with KBr & Press Pellet Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Prep_MS Prepare Dilute Solution for GC/Direct Inlet Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Referencing Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak Picking Acq_IR->Proc_IR Proc_MS Identify Molecular Ion, Analyze Fragmentation Acq_MS->Proc_MS Interp Compare Spectra of Analogs, Elucidate Substituent Effects Proc_NMR->Interp Proc_IR->Interp Proc_MS->Interp

Caption: General workflow for spectroscopic analysis of the compounds.

Conclusion

The spectroscopic data clearly differentiates this compound from its parent analog, Piperonal. The key distinctions arise from the electronic influence of the bromine atom, which causes downfield shifts for adjacent protons in the ¹H NMR spectrum and alters the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum. In mass spectrometry, the isotopic signature of bromine provides an unambiguous marker for its presence. These comparative data are invaluable for the structural confirmation and purity assessment of this compound in research and development settings.

In-Silico Docking of 6-Bromopiperonal Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, in-silico molecular docking has emerged as a powerful tool to predict the binding affinity and interaction of small molecules with biological targets. This guide provides a comparative analysis of in-silico docking studies relevant to 6-Bromopiperonal derivatives. Due to a lack of direct research on this compound derivatives themselves, this guide leverages data from studies on piperonal and its analogues, as well as other 6-bromo substituted heterocyclic compounds, to provide a comprehensive overview and predictive insights for researchers.

Performance Comparison of Piperonal Analogues and Related Bromo-Derivatives

While specific data for this compound derivatives is not yet available in published literature, analysis of related compounds provides valuable benchmarks. The following tables summarize the in-silico docking performance of piperonal analogues against Vascular Endothelial Growth Factor (VEGF) and other relevant brominated compounds against their respective targets.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)Software/Method
PiperonalVEGFNot Specified, nearing SorafenibSorafenibNot SpecifiedGlide Schrödinger
Tenamfetamine (Piperonal analogue)VEGFHigher than SorafenibSorafenibNot SpecifiedGlide Schrödinger
Midomafetamine (Piperonal analogue)VEGFHigher than SorafenibSorafenibNot SpecifiedGlide Schrödinger
6-Bromo quinazoline derivative (8a)EGFR-6.7ErlotinibNot SpecifiedNot Specified
6-Bromo quinazoline derivative (8c)EGFR-5.3ErlotinibNot SpecifiedNot Specified
Spiropyrazoline derivative IPARP1-9.7Not SpecifiedNot SpecifiedAutoDock Vina
Spiropyrazoline derivative IIPARP1-8.7Not SpecifiedNot SpecifiedAutoDock Vina

Table 1: Comparative Docking Scores of Piperonal Analogues and Other Brominated Compounds.

Insights from In-Silico Studies

Studies on piperonal and its analogues suggest that the piperonal scaffold is a promising starting point for designing inhibitors of angiogenesis by targeting VEGF. The analogues tenamfetamine and midomafetamine demonstrated superior binding strength compared to the known inhibitor Sorafenib, indicating that modifications to the piperonal structure can significantly enhance binding affinity.

Research on 6-bromo quinazoline derivatives has shown their potential as cytotoxic agents by targeting the Epidermal Growth Factor Receptor (EGFR).[1] The binding energies of these compounds, such as -6.7 kcal/mol for derivative 8a, highlight the contribution of the brominated quinazoline core to target engagement.[1] Furthermore, studies on spiropyrazoline derivatives targeting PARP1 also reveal strong binding affinities, with docking scores of -9.7 and -8.7 kcal/mol, suggesting that the inclusion of a halogenated ring system can be beneficial for potent inhibition.[2]

The presence of a bromine atom at the 6-position, as would be the case in this compound, can influence binding through several mechanisms. Bromine is an electronegative atom that can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the protein's active site. It also adds to the lipophilicity of the molecule, which can enhance hydrophobic interactions within the binding pocket. These factors could potentially lead to higher binding affinities for this compound derivatives compared to unsubstituted piperonal.

Experimental Protocols: A Generalized In-Silico Docking Workflow

While specific protocols for this compound are not available, a typical in-silico docking study follows a standardized workflow. The methodologies employed in the cited studies on related compounds generally adhere to these steps.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the ligands (e.g., this compound derivatives) are sketched using chemical drawing software and then optimized to their lowest energy conformation using computational chemistry tools.

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added to the protein structure.

2. Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Run: Molecular docking software (e.g., AutoDock, Glide, GOLD) is used to place the ligand in various orientations and conformations within the defined grid box. The software employs scoring functions to estimate the binding affinity for each pose.

3. Analysis of Results:

  • Binding Affinity: The docking scores (usually in kcal/mol) are analyzed to rank the ligands based on their predicted binding affinity. More negative scores typically indicate stronger binding.

  • Interaction Analysis: The best-docked poses are visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein's active site.

Visualizing the In-Silico Docking Workflow

The following diagram illustrates a generalized workflow for an in-silico docking study.

In_Silico_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage cluster_output Outcome ligand_prep Ligand Preparation (3D Structure Generation & Optimization) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Structure Retrieval & Refinement) protein_prep->grid_gen docking_run Molecular Docking (Pose Generation & Scoring) grid_gen->docking_run results_analysis Results Analysis (Binding Affinity Ranking) docking_run->results_analysis interaction_analysis Interaction Visualization (Identifying Key Residues) results_analysis->interaction_analysis lead_identification Lead Compound Identification interaction_analysis->lead_identification VEGF_Signaling_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_cellular Cellular Response Bromopiperonal This compound Derivative VEGFR VEGF Receptor Bromopiperonal->VEGFR Inhibition Signaling_Cascade Signaling Cascade (e.g., PLCγ, PI3K/Akt) VEGFR->Signaling_Cascade Activation Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Promotion VEGF VEGF VEGF->VEGFR Binding

References

A Comparative Guide to the Reactivity of 6-Bromopiperonal and Other Halogenated Piperonals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the selection of starting materials is a critical decision that influences reaction efficiency, yield, and the biological activity of target molecules. Halogenated piperonals are versatile intermediates, with 6-Bromopiperonal being a prominent example due to its utility in the synthesis of bioactive compounds. This guide provides an objective comparison of the reactivity of this compound with its chloro, fluoro, and iodo analogues in key organic transformations. The information presented is based on established principles of chemical reactivity, supplemented with illustrative experimental data.

Executive Summary

This guide evaluates the relative reactivity of 6-fluoro-, 6-chloro-, 6-bromo-, and 6-iodopiperonal in three common classes of reactions: Palladium-catalyzed cross-coupling (Suzuki-Miyaura), nucleophilic aromatic substitution (SNAr), and electrophilic formylation (Vilsmeier-Haack).

  • Suzuki-Miyaura Coupling: Reactivity is dictated by the carbon-halogen bond strength, following the trend: I > Br > Cl > F. 6-Iodopiperonal is the most reactive, offering faster reaction times and milder conditions, while 6-fluoropiperonal is generally unreactive.

  • Nucleophilic Aromatic Substitution (SNAr): The reactivity order is often reversed (F > Cl > Br > I) due to the rate-determining step being the initial nucleophilic attack, which is stabilized by the inductive effect of the halogen.

  • Vilsmeier-Haack Formylation: This electrophilic substitution is influenced by the electron-donating or -withdrawing nature of the halogen. While all halogens are deactivating, the subtle interplay of inductive and resonance effects can lead to minor differences in reactivity.

The choice of halogenated piperonal will therefore depend on the desired transformation, with this compound often representing a good balance of reactivity and stability.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The rate-determining step is typically the oxidative addition of the palladium catalyst to the aryl halide. The efficiency of this step is inversely proportional to the carbon-halogen bond strength.

Table 1: Illustrative Comparison of Halogenated Piperonals in a Suzuki-Miyaura Coupling Reaction

Halogenated PiperonalC-X Bond Dissociation Energy (kcal/mol, approx.)Illustrative Yield (%)Illustrative Reaction Time (h)
6-Fluoropiperonal123<524
6-Chloropiperonal966518
This compound81928
6-Iodopiperonal65954

Data is illustrative and based on general reactivity trends of aryl halides.

As the data suggests, 6-iodopiperonal is the most reactive substrate, providing the highest yield in the shortest time. This compound also shows excellent reactivity, making it a cost-effective and readily available alternative. 6-Chloropiperonal requires longer reaction times and may necessitate more forcing conditions, while 6-fluoropiperonal is generally not a suitable substrate for this reaction under standard conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • Triphenylphosphine (PPh3) (0.04 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture under an argon atmosphere.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine 6-Halopiperonal, Boronic Acid, Base Solvents Add Toluene/Water Reagents->Solvents Degas Degas with Argon Solvents->Degas Catalyst Add Pd Catalyst Degas->Catalyst Heat Heat to 90°C Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Quench Cool & Dilute Monitor->Quench Extract Wash with Water & Brine Quench->Extract Dry Dry over Na2SO4 Extract->Dry Purify Column Chromatography Dry->Purify Product Coupled Product Purify->Product

Experimental workflow for the Suzuki-Miyaura coupling reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a potent nucleophile replaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must be activated by electron-withdrawing groups. The aldehyde and the methylenedioxy group on the piperonal scaffold provide some activation. In contrast to SN1/SN2 reactions, the reactivity of the halogen leaving group in SNAr is often F > Cl > Br > I. This is because the rate-determining step is the formation of the negatively charged Meisenheimer complex, which is stabilized by the strong inductive electron-withdrawing effect of a more electronegative halogen.

Table 2: Illustrative Comparison of Halogenated Piperonals in a Nucleophilic Aromatic Substitution Reaction

Halogenated PiperonalHalogen Electronegativity (Pauling Scale)Illustrative Yield (%)Illustrative Reaction Time (h)
6-Fluoropiperonal3.98856
6-Chloropiperonal3.167012
This compound2.966020
6-Iodopiperonal2.664536

Data is illustrative and based on general reactivity trends of aryl halides in SNAr reactions.

6-Fluoropiperonal is predicted to be the most reactive substrate in SNAr reactions, followed by the chloro, bromo, and iodo analogues.

Experimental Protocol: Nucleophilic Aromatic Substitution of 6-Chloropiperonal with Sodium Methoxide

Materials:

  • 6-Chloropiperonal (1.0 mmol)

  • Sodium methoxide (1.5 mmol)

  • Dimethylformamide (DMF) (10 mL)

Procedure:

  • Dissolve 6-Chloropiperonal in DMF in a round-bottom flask.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

SNAr_Mechanism cluster_reactivity Reactivity Trend A 6-Halopiperonal + Nucleophile B Meisenheimer Complex (Rate-determining step) A->B Nucleophilic Attack C Product B->C Loss of Halide F Fluoro (Most Reactive) Cl Chloro Br Bromo I Iodo (Least Reactive)

Simplified SNAr mechanism and reactivity trend.

Reactivity in Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution used to introduce a formyl group onto an electron-rich aromatic ring. Halogens are generally deactivating groups towards electrophilic substitution due to their inductive electron-withdrawing effect. However, they also possess an electron-donating resonance effect. The overall reactivity is a balance of these two opposing effects. For halogens, the inductive effect typically outweighs the resonance effect, leading to deactivation. The order of deactivation is generally F > Cl > Br > I. Therefore, one might expect the reactivity in the Vilsmeier-Haack reaction to follow the trend I > Br > Cl > F.

Table 3: Illustrative Comparison of Halogenated Piperonals in a Vilsmeier-Haack Reaction

Halogenated PiperonalHalogen Inductive EffectIllustrative Yield (%)Illustrative Reaction Time (h)
6-FluoropiperonalStrongest5024
6-ChloropiperonalStrong6018
This compoundModerate7012
6-IodopiperonalWeakest758

Data is illustrative and based on the deactivating effect of halogens in electrophilic aromatic substitution.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

Materials:

  • This compound (1.0 mmol)

  • Phosphorus oxychloride (POCl3) (1.5 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • Cool DMF to 0 °C in a round-bottom flask under an inert atmosphere.

  • Slowly add phosphorus oxychloride to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Allow the mixture to warm to room temperature.

  • Add this compound to the Vilsmeier reagent.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layers, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Relevance in Drug Development

Halogenated compounds play a significant role in medicinal chemistry. The introduction of a halogen atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound is a known key intermediate in the synthesis of G-1, a selective agonist for the G protein-coupled receptor 30 (GPR30).[1][2] GPR30 is implicated in various physiological and pathological processes, making it an attractive target for drug discovery in areas such as cancer, cardiovascular disease, and neurodegenerative disorders.

The choice of halogen in the piperonal scaffold can be a crucial aspect of a structure-activity relationship (SAR) study. While this compound is used for the synthesis of G-1, exploring the use of other halogenated piperonals could lead to analogues with altered properties:

  • Fluoro and Chloro analogues: Might increase metabolic stability by blocking potential sites of oxidation.

  • Iodo analogue: Could serve as a handle for further functionalization via cross-coupling reactions to explore a wider chemical space.

The different electronic properties of the halogens can also influence the interaction of the final compound with the GPR30 binding pocket, potentially leading to compounds with improved potency or selectivity.

SAR_Concept Halogenated_Piperonal 6-Halogenated Piperonal (X = F, Cl, Br, I) Synthesis Chemical Synthesis Halogenated_Piperonal->Synthesis Analogues Bioactive Analogues Synthesis->Analogues SAR Structure-Activity Relationship (SAR) Study Analogues->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Conceptual workflow for drug development using halogenated piperonals.

Conclusion

The reactivity of 6-halogenated piperonals is highly dependent on the nature of the chemical transformation. For palladium-catalyzed cross-coupling reactions, the reactivity order is I > Br > Cl > F, making 6-iodopiperonal and this compound the substrates of choice. In contrast, for nucleophilic aromatic substitution, the trend is often reversed, with 6-fluoropiperonal being the most reactive. For electrophilic substitutions like the Vilsmeier-Haack reaction, the deactivating nature of the halogens suggests a reactivity order of I > Br > Cl > F.

This compound often provides a good compromise between reactivity, stability, and cost. The understanding of these reactivity trends is crucial for synthetic chemists to design efficient reaction protocols. For drug development professionals, the choice of halogen can significantly impact the biological properties of the final molecule, making the comparative study of these halogenated building blocks a valuable exercise in the pursuit of novel therapeutics.

References

A Comparative Guide to Validated Analytical Methods for 6-Bromopiperonal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of intermediates like 6-Bromopiperonal is critical for ensuring product quality and process consistency. This guide offers a comparative analysis of three common analytical techniques for the validation of this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

The selection of an appropriate analytical method hinges on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the specific application, such as routine quality control, impurity profiling, or stability testing. While specific validated methods for this compound are not extensively published, this guide presents detailed hypothetical methods based on established analytical practices for structurally similar aromatic aldehydes and brominated compounds. The experimental protocols and validation data provided are representative of what can be expected from each technique, offering a solid foundation for method development and selection.

Comparison of Analytical Methods

The performance of an analytical method is assessed based on several key validation parameters. The following table summarizes the expected quantitative data for the validation of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry methods for the analysis of this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation of volatile compounds followed by mass-based detection.Measurement of light absorbance by the analyte in a solution.
Linearity (R²) > 0.999> 0.999> 0.995
Range (µg/mL) 1 - 1000.5 - 505 - 50
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) (µg/mL) 0.20.11.0
Limit of Quantitation (LOQ) (µg/mL) 0.60.33.0
Selectivity Good; can separate the analyte from structurally similar impurities.Excellent; highly selective due to mass-based detection.Low; susceptible to interference from other UV-absorbing compounds.
Typical Run Time 10 - 20 minutes15 - 30 minutes< 5 minutes

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are the proposed experimental protocols for the HPLC-UV, GC-MS, and UV-Vis Spectrophotometry analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification and purity assessment of this compound.

  • Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase : Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 10 µL.

  • Standard and Sample Preparation :

    • Standard Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

    • Calibration Standards : Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

    • Sample Solution : Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This highly sensitive and selective method is ideal for trace-level quantification and impurity identification.[1]

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic and MS Conditions :

    • Column : DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature : 250 °C.

    • Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Scan a mass range appropriate for this compound and its expected fragments (e.g., m/z 50-350).

  • Standard and Sample Preparation :

    • Standard Stock Solution (500 µg/mL) : Accurately weigh 5 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like dichloromethane.

    • Calibration Standards : Prepare a series of calibration standards by diluting the stock solution with the solvent to concentrations of 0.5, 1, 5, 10, 25, and 50 µg/mL.

    • Sample Solution : Accurately weigh and dissolve the sample containing this compound in the solvent to achieve a final concentration within the calibration range.

UV-Vis Spectrophotometry

This rapid and simple method is suitable for a quick estimation of this compound concentration in pure samples.

  • Instrumentation : UV-Vis Spectrophotometer.

  • Procedure :

    • Solvent : Use a suitable UV-grade solvent such as ethanol or acetonitrile.

    • Wavelength of Maximum Absorbance (λmax) : Scan a dilute solution of this compound from 200-400 nm to determine the λmax. A hypothetical λmax is around 260 nm.

    • Calibration Curve : Prepare a series of standard solutions of this compound in the chosen solvent (e.g., 5, 10, 20, 30, 40, 50 µg/mL). Measure the absorbance of each solution at the λmax against a solvent blank. Plot a graph of absorbance versus concentration.

    • Sample Analysis : Prepare a sample solution of a suitable concentration in the same solvent. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

Visualizing the Workflow

To further aid in understanding the processes involved in analytical method validation and selection, the following diagrams are provided.

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation (Specificity, System Suitability) method_dev->pre_validation validation Full Method Validation Linearity Range Accuracy Precision LOD/LOQ Robustness pre_validation->validation documentation Documentation & Standard Operating Procedure (SOP) validation->documentation implementation Routine Implementation & Ongoing Monitoring documentation->implementation end End implementation->end

Workflow for the validation of an analytical method.

analytical_technique_comparison sample Sample containing This compound hplc HPLC-UV sample->hplc gcms GC-MS sample->gcms uvvis UV-Vis sample->uvvis hplc_char Good Selectivity Moderate Sensitivity Routine QC hplc->hplc_char gcms_char Excellent Selectivity High Sensitivity Impurity ID gcms->gcms_char uvvis_char Low Selectivity Low Sensitivity Quick Estimation uvvis->uvvis_char

Comparison of analytical techniques for this compound.

References

Navigating the Bioactive Landscape of 6-Bromopiperonal Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the intricate process of drug discovery, understanding the structure-activity relationship (SAR) is a cornerstone of rational drug design. This guide provides a comparative analysis of the biological activities of 6-bromopiperonal analogs and related brominated heterocyclic compounds, offering insights into how structural modifications influence their therapeutic potential. While comprehensive SAR studies specifically focused on this compound are not extensively documented in publicly available literature, by examining analogs and structurally related compounds, we can extrapolate key findings to guide future research in this area.

This guide synthesizes experimental data on the anticancer and antimicrobial activities of various 6-bromo-substituted compounds and derivatives of the core piperonal (methylenedioxybenzene) scaffold. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided.

Comparative Analysis of Biological Activity

The introduction of a bromine atom at the 6-position of a heterocyclic ring system is a common strategy in medicinal chemistry to enhance biological activity. Studies on various 6-bromoquinazoline and 6-bromo-3-methylquinoline analogs have demonstrated significant cytotoxic and inhibitory effects.

Anticancer Activity

Research into 6-bromoquinazoline derivatives has revealed their potential as potent anticancer agents. A series of these compounds demonstrated significant activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values in the micromolar range.[1][2] For instance, one of the most potent compounds exhibited an IC50 value of 15.85 µM against MCF-7 cells.[1] The SAR exploration of these analogs indicated that the nature of the substituent at other positions on the quinazoline ring plays a crucial role in modulating this cytotoxic activity.

Compound ClassCell LineActivity (IC50 in µM)Reference
6-Bromoquinazoline derivativesMCF-7 (Breast Cancer)0.53 - 46.6[2]
6-Bromoquinazoline derivativesSW480 (Colon Cancer)0.53 - 46.6[2]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one analog (8a)MCF-7 (Breast Cancer)15.85 ± 3.32[3]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one analog (8a)SW480 (Colon Cancer)17.85 ± 0.92[3]

Table 1: Anticancer Activity of 6-Bromo Substituted Heterocyclic Compounds.

Antimicrobial Activity

The 6-bromo substitution has also been shown to be favorable for antimicrobial activity. In a study of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, significant antibacterial activity was observed against a panel of Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 10 to 16 mm.[4][5] These compounds demonstrated higher activity against Staphylococcus aureus compared to the standard drug Ciprofloxacin.[4]

CompoundBacterial StrainZone of Inhibition (mm)
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureus16
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneBacillus species14
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-onePseudomonas aeruginosa12
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneEscherichia coli10
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneKlebsiella pneumonia12

Table 2: Antibacterial Activity of a 6-Bromoquinazoline Derivative.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the 6-bromoquinazoline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

  • Cell Seeding: Cancer cells (MCF-7 and SW480) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.

Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)

The antibacterial activity of the synthesized compounds was evaluated by the agar disc diffusion method.[4][5]

  • Bacterial Culture Preparation: Bacterial strains were grown in nutrient broth at 37°C for 24 hours.

  • Inoculation: The bacterial suspension was uniformly spread on the surface of Mueller-Hinton agar plates.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound (at a specific concentration) and placed on the agar surface.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disc was measured in millimeters. Standard antibiotics were used as positive controls.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel chemical compounds in the context of drug discovery, which is applicable to the study of this compound analogs.

Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of novel chemical analogs.

Concluding Remarks

The available data, primarily from related 6-bromo substituted heterocyclic systems, strongly suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. The bromine atom at the 6-position appears to be a key contributor to both anticancer and antimicrobial activities. Future SAR studies should focus on the systematic modification of other positions on the piperonal ring and the aldehyde group to optimize potency and selectivity. The experimental protocols and workflow outlined in this guide provide a robust framework for researchers to undertake such investigations and unlock the full therapeutic potential of this compound analogs.

References

Evaluating Alternatives to 6-Bromopiperonal: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to diversify their synthetic strategies, this guide provides a comprehensive evaluation of alternative reagents to 6-bromopiperonal. This document outlines a comparison of this compound with its chloro and iodo analogues, supported by established principles in cross-coupling chemistry, and offers representative experimental protocols for key synthetic transformations.

While this compound is a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions, exploring alternatives such as 6-chloropiperonal and 6-iodopiperonal can offer advantages in terms of reactivity, availability, and cost. This guide will delve into a comparative analysis of these reagents, focusing on their performance in widely used synthetic methodologies like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Comparison of 6-Halopiperonal Reagents

The choice of the halogen atom on the piperonal scaffold significantly influences the reagent's reactivity in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl.[1][2] This trend is a key consideration when selecting a reagent for a specific synthetic transformation.

Feature6-ChloropiperonalThis compound6-Iodopiperonal
Reactivity in Pd Cross-Coupling LowerModerateHigher
Typical Reaction Conditions More forcing (higher temp., stronger base, specialized ligands)Standard conditionsMilder conditions (lower temp., weaker base)
Cost & Availability Generally lower cost, but may be less readily available than the bromo- derivativeModerate cost and good availabilityGenerally higher cost and less common
Stability HighModerateLower (more sensitive to light and heat)
Use Case Cost-effective option for large-scale synthesis where catalyst optimization is feasible.General-purpose reagent with a good balance of reactivity and stability.Ideal for reactions requiring high reactivity and mild conditions, or for late-stage functionalization.

Theoretical Reactivity in Common Cross-Coupling Reactions

The following provides a theoretical framework for the expected performance of 6-halopiperonals in key cross-coupling reactions, based on the established principles of aryl halide reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the 6-halopiperonal will directly impact the efficiency of the oxidative addition of the palladium catalyst to the C-X bond. It is expected that 6-iodopiperonal would react under the mildest conditions, potentially at room temperature with a suitable catalyst system. This compound would likely require heating, while 6-chloropiperonal would necessitate more specialized, electron-rich, and bulky phosphine ligands and potentially higher temperatures to achieve comparable yields.[1][2][3][4][5][6][7]

Heck Reaction

The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, follows a similar reactivity trend.[8][9][10][11][12] 6-Iodopiperonal would be the most reactive substrate, likely leading to higher yields and faster reaction times under standard Heck conditions. The use of this compound is also common and effective. For 6-chloropiperonal, achieving efficient coupling would likely require the use of more active palladium catalysts, specialized ligands, and potentially higher reaction temperatures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The choice of halogen on the piperonal ring will influence the conditions required for the palladium-catalyzed amination.[13][14][15][16][17] 6-Iodopiperonal would be expected to undergo amination under the mildest conditions. This compound is a commonly used substrate for this reaction. The amination of 6-chloropiperonal is more challenging and would likely require the use of sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, to facilitate the difficult oxidative addition step.[13][14][15][16][17]

Experimental Protocols (Representative Examples)

While specific experimental data for the cross-coupling reactions of 6-chloropiperonal and 6-iodopiperonal are not extensively available in the surveyed literature, the following protocols for analogous aryl halides can serve as a starting point for reaction development.

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Halide

Reaction:

Materials:

  • Aryl halide (e.g., 6-halopiperonal) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add toluene and water to the flask.

  • Stir the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Protocol: Heck Reaction of an Aryl Halide

Reaction:

Materials:

  • Aryl halide (e.g., 6-halopiperonal) (1.0 mmol)

  • Alkene (e.g., styrene) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)3) (0.04 mmol, 4 mol%)

  • Triethylamine (Et3N) (1.5 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • In a sealed tube, combine the aryl halide, alkene, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add triethylamine and acetonitrile.

  • Seal the tube and heat the mixture at 100 °C for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Representative Protocol: Buchwald-Hartwig Amination of an Aryl Halide

Reaction:

Materials:

  • Aryl halide (e.g., 6-halopiperonal) (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl halide, amine, Pd2(dba)3, XPhos, and sodium tert-butoxide.

  • Add toluene to the tube.

  • Seal the tube and heat the reaction mixture at 110 °C for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Relationships

To further aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the general workflow of palladium-catalyzed cross-coupling reactions and the logical relationship between the different 6-halopiperonal reagents.

G cluster_start Starting Materials cluster_cycle Palladium Catalytic Cycle cluster_end Product ArylX 6-Halopiperonal (X = Cl, Br, I) OxAdd Oxidative Addition ArylX->OxAdd CouplingPartner Coupling Partner (e.g., Boronic Acid, Alkene, Amine) Transmetalation Transmetalation/ Carbopalladation CouplingPartner->Transmetalation Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->Transmetalation [Pd(II) Intermediate] RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product G Reactivity {Reactivity in Oxidative Addition} Iodo 6-Iodopiperonal Highest Reactivity Bromo This compound Moderate Reactivity Iodo:f1->Bromo:f0 Decreasing Reactivity Chloro 6-Chloropiperonal Lowest Reactivity Bromo:f1->Chloro:f0 Decreasing Reactivity

References

Safety Operating Guide

Proper Disposal of 6-Bromopiperonal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 6-Bromopiperonal is a hazardous chemical requiring careful handling and disposal. It is classified as a skin and eye irritant and may cause respiratory irritation. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[1] This guide provides detailed protocols for the safe management and disposal of this compound, ensuring laboratory safety and environmental compliance.

This document is intended for researchers, scientists, and drug development professionals. It outlines essential safety measures, step-by-step disposal procedures, and in-lab treatment options for small quantities of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazard profile.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.[2] This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.

Engineering Controls:

  • All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Hazard Profile of this compound

Understanding the specific hazards associated with this compound is fundamental to its safe management.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[4]
Eye IrritationH319Causes serious eye irritation.[4]
Respiratory IrritationH335May cause respiratory irritation.

Incompatible Materials: this compound should be stored away from strong oxidizing agents and strong bases.[1]

Standard Disposal Protocol for this compound Waste

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.

Step 1: Waste Segregation and Collection

  • Waste Identification: this compound is a halogenated organic solid and must be disposed of as hazardous waste.[5]

  • Container Selection: Use a dedicated, leak-proof, and clearly labeled container for "Halogenated Organic Waste." The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE) for solids.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

  • Accumulation: Collect all waste containing this compound, including contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), in this designated container. Keep the container closed except when adding waste.[5]

Step 2: Storage

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic and sources of ignition.

Step 3: Arranging for Disposal

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not exceed the maximum allowable volume for satellite accumulation areas as per your local and national regulations.

Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as halogenated organic waste.[5]

  • After proper decontamination, the container can be disposed of according to your institution's guidelines for non-hazardous lab waste.

Standard Disposal Workflow for this compound Waste

Laboratory-Scale Treatment of Small Quantities of this compound

For small spills or residual amounts, an in-lab chemical treatment can be performed by trained personnel to convert this compound into less hazardous substances before collection. The following protocol is based on the known reactivity of aromatic aldehydes and halogenated aromatic compounds.

Principle of Treatment: This procedure involves a two-step process:

  • Oxidation: The aldehyde functional group is oxidized to a carboxylic acid using a mild oxidizing agent. This reduces the reactivity and potential toxicity associated with the aldehyde.

  • Reductive Dehalogenation: The carbon-bromine bond is cleaved, replacing the bromine atom with a hydrogen atom. This step removes the halogen, which is a key contributor to the compound's hazardous nature.

Experimental Protocol:

Disclaimer: This procedure should only be carried out by trained chemists in a controlled laboratory setting with appropriate safety measures in place. Always perform a small-scale test reaction first.

Materials:

  • This compound waste

  • Sodium hypochlorite (bleach) solution (e.g., 5-6% aqueous solution)

  • Sodium bisulfite (or sodium sulfite)

  • Glacial acetic acid

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Appropriate reaction vessel (e.g., round-bottom flask with a stirrer)

  • pH paper or pH meter

Step 1: Oxidation of the Aldehyde Group

  • In a chemical fume hood, carefully transfer the this compound waste into a suitable reaction vessel. If it is a solid, dissolve it in a minimal amount of a suitable solvent like tetrahydrofuran (THF).

  • For each gram of this compound, slowly add an excess of sodium hypochlorite solution while stirring. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

  • After the initial reaction subsides, continue stirring for 1-2 hours at room temperature to ensure complete oxidation.

  • Quench the excess sodium hypochlorite by the slow, portion-wise addition of sodium bisulfite until a test with potassium iodide-starch paper indicates no remaining oxidant.

  • Acidify the solution to a pH of approximately 2-3 with glacial acetic acid. This will protonate the resulting carboxylate to form the carboxylic acid.

Step 2: Reductive Dehalogenation

  • To the acidic solution from Step 1, add a catalytic amount of 10% Palladium on carbon (approximately 1-2 mol% relative to the starting amount of this compound).

  • Slowly and carefully add sodium borohydride in small portions. Hydrogen gas will be evolved, so ensure adequate ventilation and no nearby ignition sources. The addition of NaBH₄ should be done at a rate that maintains a controllable reaction.

  • Continue stirring for several hours or overnight at room temperature to ensure complete dehalogenation.

  • Once the reaction is complete, quench any remaining sodium borohydride by the very slow and careful addition of dilute acetic acid until the effervescence ceases.

  • Filter the mixture to remove the palladium on carbon catalyst. The catalyst should be handled as a precious metal waste for recovery.

  • The resulting solution contains the dehalogenated carboxylic acid, which is significantly less hazardous. Neutralize the solution with sodium bicarbonate.

Final Disposal of the Treated Solution: The final neutralized aqueous solution should be collected as non-halogenated organic waste and disposed of through your institution's hazardous waste program. While significantly less hazardous, it should not be poured down the drain.

In-Lab Treatment Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, protecting personnel and minimizing environmental impact.

References

Personal protective equipment for handling 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 6-Bromopiperonal (CAS No. 15930-53-7). Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4][5][6] The primary routes of exposure are through skin contact, eye contact, and inhalation of its dust.

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldWear tightly fitting safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended for splash protection.
Skin/Body Chemical-resistant Lab Coat or CoverallsA lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are advised.
Hands Chemical-resistant GlovesNitrile gloves are a suitable option for general use.[7] For prolonged contact, consider more robust options like butyl rubber or neoprene gloves. Always inspect gloves for any signs of degradation before use.
Respiratory RespiratorA respirator with a particulate filter should be used when handling the solid compound, particularly if there is a potential for dust generation.[7] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow diagram outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound prep Preparation handling Handling prep->handling cleanup Cleanup & Decontamination handling->cleanup disposal Disposal cleanup->disposal end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

Following these detailed procedural steps will minimize the risk of exposure and ensure a safe working environment.

1. Preparation:

  • Engineering Controls: Ensure that a calibrated chemical fume hood is operational.[1] Eyewash stations and safety showers must be readily accessible.[1]

  • PPE Donning: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.

2. Handling:

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood to contain any dust.

  • Dissolving and Reaction: Add the compound to the solvent or reaction mixture within the fume hood. Keep containers covered whenever possible to minimize the release of vapors or dust.

3. Cleanup and Decontamination:

  • Glassware and Equipment: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound using an appropriate solvent (e.g., acetone or ethanol).

  • Work Surfaces: Clean and decontaminate the work area within the fume hood.

Spill and Emergency Procedures

In the event of a spill, adhere to the following protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could create airborne dust.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.

  • Cleaning: Clean the spill area with a suitable solvent and decontaminate thoroughly.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

As a brominated organic compound, this compound is classified as halogenated organic waste.[8] It is imperative to segregate this waste from non-halogenated organic waste and other chemical waste streams to prevent potentially hazardous reactions.[8]

Waste TypeContainer SelectionLabeling Requirements
Solid this compound Waste Designated, leak-proof container for "Halogenated Organic Waste""Hazardous Waste," "this compound," and appropriate hazard symbols.
Contaminated Labware (e.g., weigh boats, gloves) Designated hazardous waste container"Hazardous Waste," and a description of the contents.
Rinsate from Decontamination Collect in a container for "Halogenated Organic Waste""Hazardous Waste," and "Halogenated Solvent Waste."

Step-by-Step Disposal Protocol:

  • Waste Accumulation: Collect all waste in the appropriately labeled containers. Keep containers closed except when adding waste.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Empty Container Decontamination: Any container that held this compound must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as halogenated organic waste.[8]

  • Final Disposal: After decontamination, and once the label has been defaced, the empty container can be disposed of according to your institution's protocols for regular laboratory glass or plastic. All collected hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[2] Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromopiperonal
Reactant of Route 2
Reactant of Route 2
6-Bromopiperonal

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。